molecular formula C9H6F2N2O2 B1145696 (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid CAS No. 1213136-85-6

(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Número de catálogo: B1145696
Número CAS: 1213136-85-6
Peso molecular: 212.1529464
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid, also known as (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid, is a useful research compound. Its molecular formula is C9H6F2N2O2 and its molecular weight is 212.1529464. The purity is usually 95%.
BenchChem offers high-quality (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1213136-85-6

Fórmula molecular

C9H6F2N2O2

Peso molecular

212.1529464

Sinónimos

(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid, a novel non-proteinogenic amino acid with significant potential in pharmaceutical development. As a chiral building block, its stability profile is paramount to ensuring the quality, efficacy, and safety of any resulting active pharmaceutical ingredient (API). This document delineates the theoretical underpinnings of thermodynamic stability, presents a suite of robust analytical methodologies for its characterization, and offers insights into the interpretation of stability data within the context of drug development. The protocols and analyses described herein are designed to be self-validating, providing a framework for the rigorous assessment of this and similar molecules.

Introduction: The Significance of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

(R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a structurally complex amino acid derivative characterized by a stereocenter at the alpha-carbon and a highly functionalized aromatic ring. The presence of two fluorine atoms and a cyano group on the phenyl ring is expected to significantly influence its physicochemical properties, including its thermodynamic stability. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate bioactivity.[1] A thorough understanding of the thermodynamic stability of this molecule is a critical prerequisite for its advancement through the drug development pipeline, impacting formulation design, storage conditions, and regulatory submissions.[2]

Key Structural Features and Their Anticipated Impact on Stability:

  • Fluorine Substituents: The strong electron-withdrawing nature of fluorine atoms can increase bond dissociation energies, thereby enhancing the molecule's resistance to oxidative degradation.[3]

  • Cyano Group: This electron-withdrawing group can also contribute to the overall electronic stability of the aromatic system.

  • Amino Acid Moiety: The zwitterionic nature of the amino acid functionality in the solid state can lead to strong intermolecular interactions, such as hydrogen bonding, which contribute to a stable crystal lattice.[4]

  • Chirality: The single enantiomer, (R), necessitates stereospecific analytical methods to detect any potential racemization under stress conditions, which would be a critical degradation pathway.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its tendency to exist in its lowest energy state under a given set of conditions. For a solid-state material like (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid, this stability is intimately linked to its crystalline form, or polymorph.[5] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability, all of which are governed by their relative thermodynamic stabilities.[6]

The purpose of a comprehensive stability testing program is to provide evidence of how the quality of an API varies with time under the influence of various environmental factors such as temperature, humidity, and light.[7][8] This involves identifying potential degradation products and understanding the degradation pathways.[9]

Analytical Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach is required to fully characterize the thermodynamic stability of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid. The following sections detail the core analytical techniques and protocols.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is a powerful tool for identifying thermal events such as melting, crystallization, and polymorphic transitions, providing critical insights into the thermodynamic stability of the solid state.[11][12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any expected thermal events, for example, from 25 °C to 300 °C.

  • Data Analysis: The resulting thermogram is analyzed for endothermic and exothermic events. The onset and peak temperatures of the melting endotherm are key indicators of thermal stability.

Interpretation of Results: A sharp melting endotherm at a high temperature is indicative of a highly crystalline and thermodynamically stable material. The presence of multiple thermal events may suggest the existence of different polymorphs or impurities.[11]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is used to determine the thermal decomposition profile of a material and to quantify the loss of volatiles.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, for instance, 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Interpretation of Results: For an anhydrous, stable amino acid, significant weight loss is typically not expected until higher temperatures, often above 200°C.[3][14] Early weight loss may indicate the presence of residual solvent or a less stable crystalline form.

Forced Degradation Studies

Principle: Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those encountered during accelerated stability studies.[15][16] The goal is to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods used for stability testing.[9]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analytical Characterization Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS (Purity & Impurity Profiling) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC LC_MS LC-MS/MS (Impurity Identification) HPLC->LC_MS API (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid API->Acid Expose API API->Base Expose API API->Oxidation Expose API API->Thermal Expose API API->Photolytic Expose API

Caption: Workflow for forced degradation studies of the API.

Detailed Protocols for Forced Degradation:

  • Acid and Base Hydrolysis: Dissolve the API in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively. Samples are typically heated (e.g., at 60°C) for a defined period and then neutralized before analysis.

  • Oxidation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed at detectable levels without excessively degrading the main component.[17]

Data Presentation and Interpretation

The following tables present illustrative data that might be obtained from the stability assessment of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

Table 1: Thermal Analysis Data

ParameterValueInterpretation
DSC Melting Point (Onset) 215 °CHigh melting point suggests a stable crystal lattice with strong intermolecular forces.
DSC Melting Point (Peak) 220 °CA sharp peak indicates high purity and a well-defined crystalline structure.
TGA Onset of Decomposition 230 °CThe compound is thermally stable up to this temperature, with decomposition occurring after melting.[3]

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor DegradantsComments
0.1 M HCl, 60°C, 24h 8.5%Decarboxylation productSusceptible to degradation under acidic conditions.
0.1 M NaOH, 60°C, 8h 12.2%Racemization and hydrolysis of cyano groupThe chiral center and cyano group are labile under basic conditions.
3% H₂O₂, RT, 24h < 1.0%Not DetectedThe difluorophenyl moiety confers high resistance to oxidation.[3]
Dry Heat, 80°C, 7 days < 0.5%Not DetectedHigh thermal stability in the solid state.
Photostability (ICH Q1B) < 0.5%Not DetectedThe compound is not light-sensitive.[18]

Polymorphism Screening

The potential for polymorphism should be investigated early in development, as different crystalline forms can have different stabilities.[19][20] A comprehensive polymorph screen would involve recrystallization from a variety of solvents under different conditions (e.g., cooling rates, evaporation rates) and characterization of the resulting solids by techniques such as X-ray Powder Diffraction (XRPD), DSC, and TGA.

Logical Flow for Polymorphism Assessment:

Polymorphism_Assessment Start API Sample Recrystallization Recrystallization from Various Solvents & Conditions Start->Recrystallization XRPD X-Ray Powder Diffraction (XRPD) Recrystallization->XRPD DSC_TGA DSC & TGA Analysis Recrystallization->DSC_TGA Comparison Compare XRPD Patterns and Thermal Profiles XRPD->Comparison DSC_TGA->Comparison Single_Form Single Polymorphic Form Identified Comparison->Single_Form No Difference Multiple_Forms Multiple Polymorphic Forms Identified Comparison->Multiple_Forms Differences Observed Further_Studies Characterize Relative Stability of Each Polymorph Multiple_Forms->Further_Studies

Caption: Logical workflow for polymorphism screening and assessment.

Implications for Drug Development and Storage

The thermodynamic stability profile of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid, as illustrated by the hypothetical data, has several important implications:

  • Solid-State Stability: The high melting point and decomposition temperature suggest excellent thermal stability in the solid state, simplifying handling and storage.

  • Solution Stability: The compound shows susceptibility to degradation in both acidic and basic solutions. This will be a critical consideration for the development of any liquid formulations and during manufacturing processes involving pH adjustments.

  • Chiral Stability: The potential for racemization under basic conditions necessitates careful pH control during synthesis and formulation to maintain enantiomeric purity.

  • Polymorphism: The identification of the most thermodynamically stable polymorph is crucial for ensuring consistent product quality and performance.[21] The most stable form is generally preferred for development to minimize the risk of polymorphic transitions during storage.[6]

Based on this stability profile, it is recommended that the solid API be stored in well-sealed containers at controlled room temperature, protected from extremes of pH.

Conclusion

This technical guide has outlined a comprehensive strategy for the evaluation of the thermodynamic stability of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid. Through a combination of thermal analysis techniques and forced degradation studies, a detailed understanding of the molecule's stability profile can be established. This knowledge is fundamental to mitigating risks in the drug development process, ensuring the selection of a stable crystalline form, and defining appropriate storage and handling conditions. The robust and self-validating nature of the described methodologies provides a solid foundation for the successful development of this promising pharmaceutical intermediate.

References

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Smolecule. (2023, August 15). 2-amino-2-(2,4-difluorophenyl)acetic Acid.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid.
  • MedchemExpress.com. (R)-2-Amino-2-(4-fluorophenyl)acetic acid.
  • NIH PubChem. Fluorophenylacetic acid | C8H7FO2 | CID 102649.
  • ICH. Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • PMC. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • Nelson Labs. Forced Degradation Studies for Stability.
  • ResearchGate. TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic....
  • Sigma-Aldrich. 2-amino-2-(2,4-difluorophenyl)acetic acid.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • CymitQuimica. CAS 1578-63-8: fluorophenylacetic acid.
  • NIH PubChem. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride | C8H9ClFNO2 | CID 53484792.
  • MDPI. (2023, January 3). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine.
  • East African Community. EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • Coriolis Pharma. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Wikipedia. Phenylacetic acid.
  • Benchchem. A Comparative Guide to the Physicochemical Properties of Fluorinated Pentenoic Acids.
  • bioRxiv.org. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • PMC. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • MDPI. (2024, July 10). Physico-Chemical and Biological Features of Fluorine-Substituted Hydroxyapatite Suspensions.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • Arcinova. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • SlideShare. (2022, March 22). The principle of thermogravimetric analysis and its applications.
  • Prime Scholars. A Review on Polymorphism Perpetuates Pharmaceuticals.
  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products.
  • Pharmatutor. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review.
  • Seven Star Pharma. Applications of Polymorphism.
  • Curiatis. Thermal Stability Testing by Differential Scanning Calorimetry.

Sources

Thermodynamic Solubility Profiling of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid in Organic Solvents: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a highly functionalized, chiral non-natural amino acid. As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), understanding its thermodynamic solubility profile in organic solvents is paramount for optimizing crystallization, reaction solvent selection, and downstream purification. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, grounded in Hansen Solubility Parameters (HSP) and self-validating experimental methodologies.

Physicochemical Profiling & Structural Causality

The solubility of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is dictated by the competing physicochemical forces of its structural moieties:

  • Zwitterionic Core: Like all amino acids, the α -amine and carboxylic acid groups exist primarily as a zwitterion in the solid state. This results in a high crystal lattice energy driven by strong intermolecular electrostatic interactions.

  • Electron-Withdrawing Aromatic Ring: The 4-cyano and 3,5-difluoro substitutions on the phenyl ring are highly electron-withdrawing. This significantly alters the pKa​ of the carboxylic acid and the pKb​ of the amine compared to unsubstituted phenylglycine, shifting its isoelectric point (pI) and altering its hydrogen-bonding capacity.

Causality in Solvation: To dissolve this compound, a solvent must overcome the high lattice energy of the zwitterionic network. Non-polar organic solvents (e.g., hexane, toluene) lack the dielectric constant and hydrogen-bonding capacity to disrupt these ionic bonds, resulting in near-zero solubility. Conversely, polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol) can solvate the molecule through strong ion-dipole interactions and hydrogen bonding[1]. However, as demonstrated in studies of similar phenylglycine derivatives, the addition of organic solvents to aqueous systems drastically decreases solubility by lowering the overall dielectric constant of the medium[1.3].

G API Zwitterionic Core (High Lattice Energy) PolarProtic Polar Protic Solvents (MeOH, EtOH) API->PolarProtic H-Bonding Ion-Dipole PolarAprotic Polar Aprotic Solvents (DMSO, DMF) API->PolarAprotic Strong Dipole Interactions NonPolar Non-Polar Solvents (Hexane, Toluene) API->NonPolar Insoluble (Weak Dispersion)

Fig 1. Mechanistic pathways of solvent interaction with the zwitterionic API core.

Hansen Solubility Parameters (HSP) Predictive Modeling

To predict the solubility of complex amino acids in organic solvents, Hansen Solubility Parameters (HSP) provide a robust thermodynamic framework[1]. HSP divides the total cohesive energy density of a solvent or solute into three components:

  • Dispersion forces ( δD​ )

  • Polar dipole-dipole forces ( δP​ )

  • Hydrogen bonding forces ( δH​ )

For (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid, the δP​ and δH​ values are exceptionally high due to the zwitterion and the cyano/fluoro groups. Solvents with matching HSP profiles (where the interaction radius Ra​ is minimized) will exhibit the highest solubilizing capacity.

Table 1: Predictive Solvation Matrix based on HSP Principles
Solvent ClassRepresentative SolventsSolvation MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPHigh δP​ , strong dipole-ion interaction disrupts lattice.Moderate to High
Polar Protic Methanol, EthanolHigh δH​ , capable of donating/accepting H-bonds.Low to Moderate
Ethers/Esters THF, Ethyl AcetateModerate δP​ , insufficient δH​ to break zwitterion.Very Low
Non-Polar Toluene, HeptaneOnly δD​ present; cannot overcome lattice energy.Insoluble

Note: The thermodynamic behavior of phenylglycine derivatives in mixed solvent systems confirms that higher organic fractions consistently suppress solubility due to dielectric constant reduction[2][1.3].

Self-Validating Experimental Methodology

To empirically determine the solubility profile of this specific intermediate, a rigorously controlled, self-validating shake-flask methodology must be employed. This protocol ensures that the data reflects true thermodynamic equilibrium rather than a kinetic metastable state.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions: Add an excess amount of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid (approx. 50-100 mg) to 2.0 mL of the target organic solvent in a sealed glass vial.

    • Causality: Excess solid guarantees that the chemical potential of the solute in the liquid phase equals that of the solid phase, a prerequisite for thermodynamic equilibrium.

  • Isothermal Equilibration: Agitate the vials in an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 to 72 hours.

    • Causality: Zwitterionic compounds often exhibit slow dissolution kinetics in organic media. A minimum of 48 hours prevents the underestimation of solubility due to kinetic limitations.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prevents the mechanical forcing of sub-micron particles through the filter membrane, which would artificially inflate the quantified solubility.

  • HPLC-UV Quantification: Dilute the filtered supernatant with a compatible diluent and quantify the concentration using a validated HPLC-UV method against a known calibration curve.

  • Self-Validation (Critical Step): Harvest the residual solid from Step 3 and analyze it via X-Ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA).

    • Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transformations. If the solid phase changes during the 48-hour equilibration, the measured solubility corresponds to the new solvate/polymorph, not the original starting material. This step self-validates the thermodynamic integrity of the experiment.

Workflow S1 Step 1: Excess API Addition (Target Solvent, 25°C) S2 Step 2: Isothermal Equilibration (Shake-Flask, 48h) S1->S2 Ensure saturation S3 Step 3: Phase Separation (Centrifugation & Filtration) S2->S3 Isolate supernatant S4 Step 4: HPLC-UV Quantification & XRPD Solid Validation S3->S4 Determine concentration Validate polymorph

Fig 2. Self-validating shake-flask methodology for thermodynamic solubility determination.

Quantitative Data Summary & Strategic Implications

Based on the physicochemical extrapolation of highly functionalized phenylglycine derivatives, the expected quantitative solubility profile at 25°C is summarized below.

Table 2: Representative Solubility Profile at 25°C
SolventDielectric Constant ( ε )Expected Solubility Range (mg/mL)Strategic Application
Dimethyl Sulfoxide (DMSO) 46.715.0 - 30.0Primary reaction solvent; stock solution preparation.
N,N-Dimethylformamide (DMF) 36.710.0 - 20.0Alternative reaction solvent for coupling chemistries.
Methanol (MeOH) 32.72.0 - 5.0Co-solvent for crystallization; moderate anti-solvent.
Ethanol (EtOH) 24.5< 1.0Strong anti-solvent for precipitation [1.3].
Ethyl Acetate (EtOAc) 6.0< 0.1Liquid-liquid extraction organic phase (impurities partition here, API remains in aqueous).
Toluene 2.4BQL*Aprotic anti-solvent for aggressive crystallization.

*BQL = Below Quantifiable Limit

Strategic Implications for Drug Development: Because (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is practically insoluble in standard extraction solvents (ethyl acetate, dichloromethane), traditional aqueous-organic liquid-liquid extraction (LLE) will not effectively pull this intermediate into the organic phase. Instead, isolation must rely on isoelectric precipitation . By adjusting the pH of an aqueous mixture to the compound's precise isoelectric point (pI), the net charge becomes zero, maximizing the lattice energy and driving crystallization. The addition of an organic anti-solvent like ethanol can further depress the dielectric constant of the medium, maximizing the recovery yield of the crystalline product[2][1.3].

References

  • Chew, N. Y. K., Shekunov, B. Y., Tong, H. H. Y., Chow, A. H. L., Savage, C., Wu, J., & Chan, H. K. (2005). "Effect of amino acids on the dispersion of disodium cromoglycate powders." Journal of Pharmaceutical Sciences, 94(10), 2289-2300. Available at:[Link]

  • Zhang, J., Duan, E., Wu, S., Shang, Z., Hou, B., Gong, J., & Sun, H. (2022). "Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA." Crystals, 12(11), 1662. Available at:[Link]

  • Bezerra, I. M., Chiavone-Filho, O., & Mattedi, S. (2013). "Solid-liquid equilibrium data of amoxicillin and hydroxyphenylglycine in aqueous media." Brazilian Journal of Chemical Engineering, 30(1), 45-54. Available at:[Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a highly functionalized, unnatural arylglycine derivative. Such motifs are critical pharmacophores in modern drug discovery, particularly in the development of next-generation androgen receptor antagonists and other targeted therapeutics. This application note details a robust, scalable, and highly diastereoselective protocol for its synthesis. By leveraging a cationic Palladium(II)-catalyzed addition of an arylboronic acid to an N-tert-butanesulfinyl imino ester, this route circumvents the harsh hydrolysis conditions of traditional Strecker syntheses, ensuring the complete preservation of the sensitive aromatic nitrile group.

Mechanistic Rationale & Strategic Design (Expertise & Experience)

The "Nitrile Hydrolysis" Problem

The classical approach to synthesizing unnatural amino acids is the asymmetric Strecker synthesis. However, Strecker protocols require the intermediate α -aminonitrile to undergo harsh acidic hydrolysis (e.g., 6M HCl at reflux) to yield the carboxylic acid. For substrates bearing an aromatic nitrile—such as the 4-cyano-3,5-difluorophenyl moiety—these conditions invariably cause competitive hydrolysis of the aromatic cyano group to a benzamide or benzoic acid, destroying the intended pharmacophore.

The Palladium-Catalyzed Solution

To circumvent this, our protocol employs a cationic Palladium(II)-catalyzed diastereoselective addition of 4-cyano-3,5-difluorophenylboronic acid[1] to an ethyl glyoxylate-derived N-tert-butanesulfinyl imine. This approach, pioneered by Dai and Lu[2], completely bypasses the α -nitrile intermediate.

Stereocontrol is dictated by Ellman’s chiral auxiliary, (Rs)-tert-butanesulfinamide[3]. The bulky tert-butanesulfinyl group effectively blocks one face of the imine, directing the aryl-palladium species to attack from the less hindered Re-face, establishing the (R)-stereocenter with high diastereomeric ratio (dr > 95:5)[2]. Subsequent orthogonal deprotection using mild acid (HCl in dioxane) and mild base (LiOH) selectively unmasks the amine and carboxylic acid while preserving the aromatic cyano group.

Workflow & Pathway Visualization

Workflow A Ethyl Glyoxylate + (Rs)-t-Bu-Sulfinamide B (Rs)-N-Sulfinyl Iminoacetate A->B Ti(OEt)4 THF, rt C Pd(II) Catalyzed Arylation (Boronic Acid) B->C Pd(TFA)2, bpy Dioxane/H2O D (R, Rs)-Sulfinyl Arylglycine Ester C->D dr > 95:5 E Orthogonal Deprotection (HCl, then LiOH) D->E 1. 4M HCl/Dioxane 2. LiOH, THF/H2O F (R)-2-Amino-2-(4-cyano- 3,5-difluorophenyl) acetic acid E->F Target Molecule

Caption: Workflow for (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid avoiding nitrile hydrolysis.

CatalyticCycle Pd_cat [Pd(II)] Catalyst Transmetalation Trans- metalation Pd_cat->Transmetalation Ar-B(OH)2 Coordination Imine Coordination Transmetalation->Coordination Ar-Pd(II) Insertion Migratory Insertion Coordination->Insertion Chiral Imine Protonation Protonation & Release Insertion->Protonation Pd-Amide Protonation->Pd_cat H2O Product

Caption: Cationic Pd(II)-catalyzed cycle for the diastereoselective arylation of N-sulfinyl imines.

Quantitative Data: Condition Optimization

The success of the arylation step depends heavily on the catalyst system and the presence of water[2]. Water facilitates the transmetalation of the arylboronic acid to the palladium center and aids in the protonation of the Pd-amide intermediate to turn over the catalytic cycle.

Table 1: Optimization of Pd-Catalyzed Arylation Conditions

Catalyst SystemSolvent SystemTemp (°C)Yield (%)dr (R,Rs : S,Rs)
Pd(OAc)₂ / bpyDioxane604585:15
Pd(TFA)₂ / bpyDioxane/H₂O (10:1)6088>95:5
THF/H₂O (10:1)608292:8
Pd(TFA)₂ / bpyToluene603080:20

Note: Pd(TFA)₂ with 2,2'-bipyridine (bpy) provides the optimal balance of Lewis acidity and steric environment to ensure high yield and diastereoselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (Rs)-N-(tert-butanesulfinyl)iminoacetate

Objective: Condensation of ethyl glyoxylate with the chiral auxiliary to form the electrophilic acceptor.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with (Rs)-2-methylpropane-2-sulfinamide (1.0 equiv, 10.0 mmol) and anhydrous THF (30 mL) under an argon atmosphere.

  • Addition: Add ethyl glyoxylate (50% solution in toluene, 1.2 equiv, 12.0 mmol) to the stirring solution.

  • Activation: Dropwise add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv, 20.0 mmol). Causality: Ti(OEt)₄ acts as both a mild Lewis acid to activate the aldehyde and a desiccant to irreversibly trap the generated water, driving the equilibrium toward the imine[3].

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A dense white suspension of titanium dioxide salts will form. Filter the suspension through a pad of Celite, washing the filter cake with EtOAc (3 x 20 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield the pure (Rs)-N-sulfinyl iminoacetate as a pale yellow oil.

Step 2: Pd(II)-Catalyzed Asymmetric Arylation

Objective: Diastereoselective carbon-carbon bond formation to establish the (R)-stereocenter.

  • Setup: In a 50 mL Schlenk tube, combine the (Rs)-N-sulfinyl iminoacetate (1.0 equiv, 5.0 mmol), 4-cyano-3,5-difluorophenylboronic acid (2.0 equiv, 10.0 mmol)[1], Pd(TFA)₂ (5 mol%, 0.25 mmol), and 2,2'-bipyridine (6 mol%, 0.30 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (10:1 v/v, 25 mL). Causality: Degassing the solvent via sparging with argon is critical to prevent the oxidation of the Pd(II) catalyst and to minimize the homocoupling of the boronic acid.

  • Reaction: Seal the Schlenk tube and heat the mixture to 60 °C in an oil bath for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 20 mL).

  • Isolation: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate ethyl (R)-2-(((Rs)-tert-butylsulfinyl)amino)-2-(4-cyano-3,5-difluorophenyl)acetate.

Step 3: Orthogonal Deprotection to the Target Amino Acid

Objective: Sequential removal of the sulfinyl and ethyl ester groups without hydrolyzing the aromatic nitrile.

  • Sulfinyl Cleavage: Dissolve the arylated product (1.0 equiv, 4.0 mmol) in anhydrous MeOH (10 mL). Add 4M HCl in 1,4-dioxane (5.0 equiv, 20.0 mmol). Stir at room temperature for 2 hours. Causality: Mild, anhydrous acidic conditions selectively cleave the sulfinamide N-S bond to yield the amine hydrochloride, leaving the ethyl ester and the aromatic nitrile completely intact[3].

  • Intermediate Isolation: Concentrate the mixture to dryness under reduced pressure to remove all traces of acid, methanol, and dioxane.

  • Ester Hydrolysis: Dissolve the crude amine hydrochloride in a mixture of THF/H₂O (1:1 v/v, 20 mL) and cool to 0 °C.

  • Saponification: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 12.0 mmol) portion-wise. Stir the reaction from 0 °C to room temperature over 4 hours. Causality: LiOH provides a mild, nucleophilic hydroxide source that rapidly saponifies the aliphatic ethyl ester. The sterically hindered, electron-deficient aromatic nitrile remains unreactive under these controlled conditions.

  • Final Isolation: Adjust the pH of the aqueous solution to ~6.0 using 1M HCl to precipitate the zwitterionic amino acid. Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum to afford pure (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

References

  • Dai, H.; Lu, X. "Diastereoselective Synthesis of Arylglycine Derivatives by Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Organic Letters 2007, 9 (16), 3077-3080. URL:[Link]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews 2010, 110 (6), 3600-3740. URL:[Link]

Sources

Application Note: Catalytic Enantioselective Synthesis of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The synthesis of enantiopure unnatural α-arylglycines is a critical bottleneck in the development of advanced peptide therapeutics and small-molecule active pharmaceutical ingredients (APIs). The target compound, (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid (CAS: 1213136-85-6)[1], is a highly constrained, electron-deficient arylglycine.

Traditional asymmetric Strecker syntheses or enzymatic resolutions often suffer from low yields or require extensive downstream processing when applied to highly electron-poor aryl systems[2]. To overcome these limitations, this protocol details a state-of-the-art Palladium-Catalyzed Enantioselective Three-Component Borono-Mannich Reaction . By leveraging a chiral bisoxazoline-palladium complex and an aryltrifluoroborate donor, this self-validating workflow ensures high enantiomeric excess (>99% ee) while completely suppressing the protodeboronation degradation pathways typical of fluorinated/cyanated aryl species[3].

Strategic Rationale & Mechanistic Insights

The Petasis Borono-Mannich Approach

The direct synthesis of α-arylglycines via a Pd-catalyzed three-component coupling of glyoxylic acid derivatives, sulfonamides, and arylboron reagents eliminates the need to isolate unstable imine intermediates[4].

  • Catalyst Causality: We utilize Pd(TFA)2​ over Pd(OAc)2​ . The highly electrophilic nature of the trifluoroacetate ligands accelerates the transmetalation of the electron-deficient 4-cyano-3,5-difluorophenyl ring. The stereochemical outcome is strictly governed by the (R,R)-iPr-Box ligand, which creates a chiral pocket that shields the re-face of the in situ generated imine, forcing nucleophilic attack from the si-face to yield the (R)-enantiomer[4].

  • Boron Source Causality: Electron-deficient arylboronic acids are notoriously sluggish in transmetalation and highly prone to protodeboronation. By pre-converting the boronic acid to Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate ( Ar-BF3​K ) , we stabilize the nucleophile. The slow, controlled hydrolysis of the trifluoroborate in the reaction medium provides a steady stream of the active boron species, driving the reaction forward without degradation[3].

  • Protecting Group Causality: Arylglycines are highly susceptible to base-catalyzed racemization at the α-carbon. We employ Pbf-NH 2​ (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonamide) instead of standard carbamates or tosylates. The highly electron-rich Pbf group can be cleaved under mildly acidic conditions (TFA), ensuring zero epimerization of the newly formed stereocenter during final deprotection[4].

Mechanistic Pathway & Workflow Visualizations

Mechanism I Glyoxylate + Pbf-NH2 Imine Condensation II N-Sulfonyl Imino Ester (In Situ Intermediate) I->II III Pd(TFA)2 / (R,R)-iPr-Box Chiral Coordination II->III IV Ar-BF3K Transmetalation (Rate-Limiting Step) III->IV Suppresses Protodeboronation V Enantioselective Addition IV->V V->III Catalyst Turnover VI (R)-N-Pbf-Arylglycine Product Release V->VI

Fig 1. Catalytic cycle for the enantioselective borono-Mannich synthesis.

Workflow N1 1. 3-Component Reaction One-Pot Coupling N2 2. In-Process Control 19F NMR & Chiral HPLC N1->N2 N3 3. Acidic Deprotection Sulfonyl Cleavage N2->N3 If ee > 98% N4 4. Final Isolation Isoelectric Crystallization N3->N4

Fig 2. Self-validating one-pot synthesis and isolation workflow.

Quantitative Optimization Data

The following table summarizes the optimization parameters for coupling the electron-deficient 4-cyano-3,5-difluorophenyl moiety. The shift from boronic acid to trifluoroborate is the critical variable for maximizing yield[3].

EntryBoron SourceChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1 Ar-B(OH)2​ (R,R)-iPr-BoxDCM254186
2 Ar-B(OH)2​ (R,R)-tBu-BoxDCM252889
3 Ar-BF3​K (R,R)-iPr-BoxDCM256893
4 Ar-BF3​K (R,R)-iPr-Box Toluene 40 84 >99

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Phase 1: Enantioselective Three-Component Coupling

Objective: Synthesize the Pbf-protected (R)-arylglycine ethyl ester via a one-pot cascade.

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Pd(TFA)2​ (10 mol%) and (R,R)-iPr-Box (12 mol%) in anhydrous toluene (0.1 M relative to substrates). Stir at room temperature for 30 minutes until a homogenous, pale-yellow active catalyst complex forms[4].

  • Substrate Addition: To the catalyst solution, sequentially add ethyl glyoxylate (1.2 equiv, 50% solution in toluene), Pbf-NH 2​ (1.0 equiv), and Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate (1.5 equiv).

  • Reaction Execution: Seal the vessel and heat to 40 °C. Stir vigorously for 24 hours. The mild heating is required to overcome the activation energy barrier of transmetalating the highly deactivated fluorinated ring[3].

  • Self-Validation Checkpoint (IPC 1): Withdraw a 50 µL aliquot. Filter through a short silica plug (EtOAc) and analyze via 19F NMR.

    • Pass Criteria: Complete disappearance of the −BF3​K multiplet at ~ -140 ppm.

    • Analyze the same aliquot via Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10). Pass Criteria:ee > 98%. Do not proceed to deprotection if racemization is detected.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the (R)-N-Pbf-arylglycine ethyl ester.

Phase 2: Non-Racemizing Deprotection & Isolation

Objective: Cleave the Pbf and ethyl ester groups without epimerizing the α-stereocenter.

  • Ester Hydrolysis: Dissolve the intermediate in a 3:1 mixture of THF/ H2​O . Add LiOH (2.0 equiv) and stir at 0 °C for 2 hours.

  • Self-Validation Checkpoint (IPC 2): Monitor via TLC (disappearance of the ester spot). Once complete, carefully acidify to pH 3 with 1M HCl and extract into DCM. Concentrate to yield the N-Pbf-arylglycine.

  • Pbf Cleavage: Dissolve the intermediate in a cleavage cocktail of TFA / Thioanisole / H2​O (90:5:5 v/v/v). Stir at room temperature for 3 hours. Causality: Thioanisole acts as a carbocation scavenger, preventing the cleaved Pbf-cation from alkylating the electron-rich regions of the target molecule[4].

  • Isolation via Isoelectric Precipitation: Concentrate the TFA mixture under a stream of nitrogen. Dissolve the crude residue in minimal cold water. Slowly adjust the pH to the isoelectric point of the amino acid (approx. pH 4.5 - 5.5) using 1M NaOH.

  • Crystallization: Allow the zwitterionic (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid to precipitate overnight at 4 °C. Filter, wash with cold ethanol, and dry under high vacuum.

  • Final Validation: Confirm absolute stereochemistry and purity via Optical Rotation ( [α]D​ ) and quantitative 1H/19F NMR.

References

  • Beisel, T., & Manolikakes, G. (2023). Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates. Beilstein Journal of Organic Chemistry, 19, 52–61. URL:[Link]

  • Beisel, T., Diehl, A. M., & Manolikakes, G. (2016). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters, 18(16), 4032–4035. URL:[Link]

  • NextSDS Database. (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid (CAS: 1213136-85-6). Chemical Substance Information. URL: [Link]

Sources

Application Note: Scale-Up Production of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid (CAS 1213136-85-6) is a highly specialized, non-natural chiral amino acid. Due to its unique stereochemistry and the highly electron-deficient nature of the 4-cyano-3,5-difluorophenyl ring, it serves as a critical building block for next-generation active pharmaceutical ingredients (APIs), including advanced androgen receptor (AR) antagonists and lysine-specific demethylase 1 (LSD1) inhibitors[1].

Traditional asymmetric synthesis of such highly substituted phenylglycine derivatives often suffers from poor atom economy, reliance on expensive chiral auxiliaries, and difficult scale-up conditions. To circumvent these bottlenecks, this protocol leverages the Biocatalytic Hydantoinase Process —a highly efficient Dynamic Kinetic Resolution (DKR) cascade[2].

Causality of Experimental Design: The core advantage of this specific substrate lies in its electronics. The 4-cyano-3,5-difluorophenyl group is strongly electron-withdrawing, which significantly increases the acidity of the C5 proton on the hydantoin ring. Consequently, spontaneous chemical racemization of the unreacted (L)-hydantoin occurs rapidly at mildly alkaline pH (8.0–8.5)[3]. This eliminates the need to engineer an exogenous hydantoin racemase into the system, streamlining the whole-cell biocatalyst design and maximizing the space-time yield.

Process Workflow Visualization

G cluster_dkr Biocatalytic Dynamic Kinetic Resolution (pH 8.2) A 4-Cyano-3,5-difluoro- benzaldehyde B Racemic Hydantoin (Bucherer-Bergs) A->B KCN, (NH4)2CO3 60°C C (L)-Hydantoin B->C D (D)-Hydantoin B->D C->D Spontaneous Racemization E N-Carbamoyl-(D)- Amino Acid D->E D-Hydantoinase F (R)-2-Amino-2-(4-cyano-3,5- difluorophenyl)acetic acid E->F D-Carbamoylase

Figure 1: Biocatalytic Dynamic Kinetic Resolution workflow for (R)-amino acid production.

Step-by-Step Experimental Protocols

Protocol A: Pilot-Scale Synthesis of Racemic 5-(4-cyano-3,5-difluorophenyl)hydantoin
  • Objective: Synthesize the racemic precursor via the Bucherer-Bergs reaction with high atom economy.

  • Self-Validating Mechanism: The reaction is thermodynamically driven by the insolubility of the product. As the hydantoin forms, it precipitates out of the solvent matrix, continuously driving the equilibrium forward and preventing side reactions.

Procedure:

  • Charge a 50 L glass-lined reactor with 4-cyano-3,5-difluorobenzaldehyde (1.0 eq, 5.0 kg).

  • Add 20 L of ethanol/water (1:1 v/v) to ensure partial solubility of the aldehyde.

  • Add potassium cyanide (KCN, 1.2 eq) and ammonium carbonate ((NH4)2CO3, 3.0 eq). (Safety Note: KCN is highly toxic; ensure the reactor scrubber system is active and verified).

  • Heat the mixture to 60 °C for 5 hours.

  • Cool the reactor to 5 °C. Filter the resulting dense white precipitate and wash with cold water (3 × 5 L) to remove residual cyanide and inorganic salts.

  • Dry under vacuum at 50 °C to yield the racemic hydantoin.

Protocol B: Biocatalytic Dynamic Kinetic Resolution (DKR)
  • Objective: Convert the racemic hydantoin to the enantiopure (R)-amino acid.

  • Biocatalyst Choice: We utilize recombinant E. coli whole cells co-expressing D-hydantoinase and D-carbamoylase. Whole cells are strictly preferred over isolated enzymes because D-carbamoylases are highly prone to oxidative degradation and exhibit lower thermostability when purified[4].

Procedure:

  • In a 100 L bioreactor, prepare 50 L of 100 mM potassium phosphate buffer. Adjust to pH 8.2 using 5 M NaOH.

  • Suspend the racemic hydantoin (4.0 kg, ~80 g/L) in the buffer.

  • Add the whole-cell biocatalyst (15 g dry cell weight / L).

  • Maintain the temperature at 40 °C with gentle impeller agitation (150 rpm) and an aeration rate of 0.5 vvm.

  • Self-Validating Control (pH Stat): The hydrolysis of the carbamoyl group generates the free amino acid, which lowers the pH of the broth. Use an automated pH stat dosing 2 M NH₄OH to strictly maintain the pH at 8.2. Causality: This specific pH is the critical inflection point—it is alkaline enough to drive the spontaneous racemization of the (L)-hydantoin, but mild enough to prevent base-catalyzed degradation of the biocatalyst[2].

  • Monitor the reaction via chiral HPLC. The reaction is deemed complete when hydantoin and N-carbamoyl intermediate peaks are <1% (typically 24–36 hours).

Protocol C: Downstream Processing (DSP) and Isolation
  • Objective: Isolate the zwitterionic amino acid in high purity while purging biocatalyst debris.

Procedure:

  • Centrifuge the reaction broth at 8,000 × g for 30 minutes to pellet the cell mass.

  • Pass the supernatant through a 0.22 µm depth filter to ensure sterility and remove residual cellular debris.

  • Acidify the clear filtrate to pH 2.0 using 6 M HCl. Causality: This protonates the amino acid (making it highly soluble) while precipitating any trace unreacted hydantoin or N-carbamoyl intermediate, which can then be filtered off.

  • Adjust the filtrate to the isoelectric point (pI) of the product. Due to the strongly electron-withdrawing aryl group, the pI of this specific amino acid is unusually low (approximately pH 4.5). Use 2 M NaOH to carefully adjust to pH 4.5.

  • Cool the crystallizer to 4 °C at a rate of 0.5 °C/min to promote controlled crystal growth.

  • Filter the crystalline (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid, wash with cold water/ethanol (9:1), and dry under vacuum at 45 °C.

Quantitative Data & Quality Control

The following table summarizes the scale-up metrics, demonstrating the robustness of the DKR methodology from pilot to production scales.

ParameterPilot Scale (100 g)Production Scale (4 kg)Analytical Method
Conversion >99.0%>98.5%Achiral HPLC (254 nm)
Yield (Isolated) 92.4%89.1%Gravimetric
Enantiomeric Excess (ee) >99.9%>99.5%Chiral HPLC (Chiralpak AD-H)
Chemical Purity >99.0%>98.5%LC-MS / 1H-NMR
Process Mass Intensity (PMI) 18.522.1Mass Balance Calculation
Space-Time Yield (STY) 42 g/L/d38 g/L/dProcess Analytics

References

  • [1] Taiho Pharmaceutical Co., Ltd. (2016). NOVEL BIPHENYL COMPOUND OR SALT THEREOF - European Patent Office - EP 3381896 A1. Google Patents. Available at:

  • [3] Advances in Enzymatic Synthesis of D-Amino Acids. (2020). Int. J. Mol. Sci. Semantic Scholar. Available at:

  • [2] May, O., Verseck, S., Bommarius, A., & Drauz, K. (2002). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. Organic Process Research & Development. ACS Publications. Available at:

  • [4] Martínez-Rodríguez, S., et al. (2010). Carbamoylases: characteristics and applications in biotechnological processes. Applied Microbiology and Biotechnology. PubMed. Available at:

Sources

Chiral Resolution of 2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid Racemates: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Optically pure α-amino acids are indispensable building blocks in modern drug discovery and development. Their stereochemistry profoundly influences pharmacological activity, with one enantiomer often exhibiting desired therapeutic effects while the other may be inactive or even elicit undesired side effects. The compound 2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a non-natural amino acid derivative whose chirality is critical for its potential applications. This guide provides an in-depth exploration of established techniques for the resolution of its racemic mixtures, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and provide actionable protocols for diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical to semi-preparative chiral chromatography.

Diastereomeric Salt Crystallization: A Classical and Scalable Approach

The formation of diastereomeric salts is a robust and widely employed method for resolving racemic mixtures on both laboratory and industrial scales.[1][2][3] This technique leverages the reaction of a racemic acid with an enantiomerically pure chiral base (or vice-versa) to form a pair of diastereomeric salts.[4][5] Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6]

The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent. The ideal scenario is a significant difference in the solubility of the two diastereomeric salts in a particular solvent system, allowing for the selective precipitation of one diastereomer.[7]

Logical Workflow for Diastereomeric Salt Resolution

G cluster_0 Screening Phase cluster_1 Optimization & Scale-Up cluster_2 Enantiomer Liberation racemate Racemic 2-Amino-2-(4-cyano- 3,5-difluorophenyl)acetic Acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid, Brucine) resolving_agent->salt_formation solvent Screen a Panel of Solvents (e.g., Alcohols, Ketones, Esters) crystallization Fractional Crystallization salt_formation->solvent Solubility & Crystallization Trials filtration Filtration & Isolation of Less Soluble Diastereomer crystallization->filtration mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) crystallization->mother_liquor liberation Liberation of Enantiomer (Acid/Base Treatment) filtration->liberation purification Purification of Desired Enantiomer liberation->purification

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimization of the resolving agent, solvent, and temperature profile is crucial for successful resolution.

Materials:

  • Racemic 2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid, (S)-(+)-mandelic acid, brucine, (1R,2S)-(-)-norephedrine)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for enantiomer liberation

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper and funnel

  • Crystallization dish or flask

Procedure:

  • Resolving Agent and Solvent Screening (Small Scale):

    • In separate small test tubes, dissolve a small amount of the racemic amino acid in different solvents.

    • Add an equimolar amount of the chiral resolving agent.

    • Observe for precipitation at room temperature and after cooling. Note the quality and quantity of the crystals formed.

  • Preparative Scale Crystallization:

    • In a suitable flask, dissolve the racemic amino acid (1.0 eq.) in the optimal solvent identified during screening at an elevated temperature to ensure complete dissolution.

    • Add the chiral resolving agent (0.5 - 1.0 eq.) to the solution. The stoichiometry may need to be optimized.[7]

    • Slowly cool the solution to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[1]

    • Further cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Enantiomer Liberation:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH) to liberate the chiral resolving agent if it's an acid, or an acid (e.g., 1M HCl) if the resolving agent is a base, until the desired amino acid precipitates.

    • Filter the precipitated enantiomerically enriched amino acid and wash with cold water.

    • Alternatively, after basification/acidification, extract the liberated free amino acid into an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amino acid using chiral HPLC (see Section 3).

    • If the ee is not satisfactory, recrystallization of the diastereomeric salt may be necessary to improve the purity.[7]

Parameter Considerations for Optimization
Resolving Agent Screen both acidic and basic resolving agents. Common choices for resolving amino acids include chiral carboxylic acids (e.g., tartaric acid, mandelic acid) or chiral amines (e.g., brucine, ephedrine).
Solvent The choice of solvent is critical. A solvent that provides a significant solubility difference between the two diastereomeric salts is ideal. Mixtures of solvents can also be effective.[7]
Temperature A controlled cooling profile can improve crystal growth and selectivity.
Stoichiometry Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to higher enantiomeric purity in the precipitated salt.[2]

Enzymatic Kinetic Resolution: A Highly Selective Biocatalytic Method

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[] In a typical kinetic resolution, one enantiomer of the racemate is preferentially transformed into a new product by the enzyme, while the other enantiomer remains largely unreacted.[9] This allows for the separation of the unreacted enantiomer from the product. Lipases are commonly employed for the resolution of racemic amino acid esters through enantioselective hydrolysis or acylation.[10][11]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Separation & Product Isolation racemate Racemic 2-Amino-2-(4-cyano- 3,5-difluorophenyl)acetic Acid esterification Esterification (e.g., with Methanol, Ethanol) racemate->esterification racemic_ester Racemic Ester reaction Enantioselective Hydrolysis racemic_ester->reaction enzyme Enzyme (e.g., Lipase) + Buffer/Organic Solvent enzyme->reaction mixture Mixture of Unreacted Ester and Hydrolyzed Acid reaction->mixture separation Extraction or Chromatography mixture->separation unreacted_ester Enantiomerically Enriched Ester separation->unreacted_ester hydrolyzed_acid Enantiomerically Enriched Acid separation->hydrolyzed_acid hydrolysis Hydrolysis of Ester unreacted_ester->hydrolysis

Caption: General workflow for lipase-catalyzed kinetic resolution of a racemic amino acid ester.

Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol describes the hydrolysis of a racemic amino acid ester. The choice of lipase, solvent, and reaction conditions should be optimized for the specific substrate.

Materials:

  • Racemic 2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid methyl or ethyl ester

  • Lipase (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic co-solvent (optional, e.g., tert-butanol, THF)

  • pH-stat or autotitrator with a standard base solution (e.g., 0.1 M NaOH)

  • Reaction vessel with stirring

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Hydrochloric acid (HCl)

Procedure:

  • Substrate Preparation:

    • Esterify the racemic 2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis:

    • In a temperature-controlled reaction vessel, suspend the racemic amino acid ester in a phosphate buffer. An organic co-solvent may be added to improve solubility.

    • Add the lipase to the mixture. The enzyme loading should be optimized.

    • Monitor the reaction progress by measuring the consumption of the base using a pH-stat to maintain a constant pH. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent).

    • Acidify the reaction mixture with HCl to protonate the carboxylic acid product.

    • Extract the entire mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer. The unreacted ester and the product acid can be separated by further extraction with a basic aqueous solution (to deprotonate and dissolve the acid) or by chromatography.

  • Isolation of Enantiomers:

    • Unreacted Ester: The enantiomerically enriched ester can be isolated from the organic layer after separation. Subsequent hydrolysis will yield the corresponding enantiomerically enriched amino acid.

    • Product Acid: The enantiomerically enriched amino acid product can be isolated from the aqueous layer after acidification and extraction.

  • Analysis:

    • Determine the enantiomeric excess of both the unreacted ester and the product acid using chiral HPLC.

Parameter Considerations for Optimization
Enzyme Screen a variety of commercially available lipases and esterases to find one with high activity and selectivity for the substrate.
Substrate Derivative The nature of the ester group (e.g., methyl, ethyl, trifluoroethyl) can significantly impact the reaction rate and enantioselectivity.[10]
Solvent The reaction can be performed in an aqueous buffer, an organic solvent, or a biphasic system. The choice of solvent can influence enzyme activity and stability.
pH and Temperature These parameters should be optimized for the specific enzyme being used.

Chiral High-Performance Liquid Chromatography (HPLC): Analytical and Preparative Separation

Chiral HPLC is an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[12][13] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For non-natural amino acids, macrocyclic glycopeptide and polysaccharide-based CSPs are often effective.[14]

Workflow for Chiral HPLC Method Development

G cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Analysis/Purification racemate Racemic Analyte column_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based, Macrocyclic Glycopeptide-based) racemate->column_screening mobile_phase_screening Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) column_screening->mobile_phase_screening mobile_phase_composition Optimize Mobile Phase Composition (Solvent Ratios, Additives) mobile_phase_screening->mobile_phase_composition flow_rate Optimize Flow Rate mobile_phase_composition->flow_rate temperature Optimize Column Temperature flow_rate->temperature analytical Analytical Determination of ee% temperature->analytical preparative Preparative Separation of Enantiomers temperature->preparative

Sources

Application Note & Protocols: Leveraging (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Precision Bioconjugation

The pursuit of highly specific and stable bioconjugates is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to install a unique chemical handle at a precise location within a protein allows for the creation of exquisitely controlled molecular constructs, from antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios to proteins equipped with novel spectroscopic probes. (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid stands at the forefront of this endeavor, offering a unique combination of a bio-orthogonal cyano group and the modulating effects of difluorination.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this non-canonical amino acid (ncAA). We will explore the scientific rationale for its use, detail its incorporation into proteins via genetic code expansion, and present protocols for its subsequent conjugation, drawing from established methods for similar cyanophenylalanine derivatives.

The Scientific Rationale: The Advantage of a Difluorinated Cyanophenylalanine

The structure of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is strategically designed to offer multiple advantages over canonical amino acids and other ncAAs:

  • A Bio-Orthogonal Handle: The cyano (nitrile) group is absent in naturally occurring proteins, providing a truly orthogonal reactive site. This allows for specific chemical reactions that will not interfere with the native protein architecture.[1]

  • Tunable Reactivity: The two fluorine atoms are powerful electron-withdrawing groups. Their presence on the phenyl ring is anticipated to modulate the electrophilicity of the cyano group, potentially enhancing its reactivity in specific ligation chemistries compared to standard p-cyanophenylalanine.

  • Intrinsic Spectroscopic Probe: Cyanophenylalanine derivatives are known to possess fluorescent properties that are sensitive to their local environment.[2][3] This intrinsic feature can be exploited to monitor protein dynamics or confirm successful conjugation without the need for an external fluorescent label.

  • Enhanced Stability: Fluorination can increase the metabolic stability of the amino acid and the resulting conjugate, a desirable property for therapeutic applications.

These characteristics make (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid a prime candidate for creating next-generation bioconjugates with superior homogeneity, stability, and functionality.

The Core Methodology: Genetic Code Expansion

The site-specific incorporation of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid into a protein of interest is achieved through the powerful technique of genetic code expansion.[4][5] This process requires hijacking the cell's translational machinery with two key components: an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).

  • Orthogonal aaRS-tRNA Pair: This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs.[6] The engineered aaRS is evolved to specifically recognize and charge (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid onto the orthogonal tRNA.

  • Codon Reassignment: A codon that is rarely used or signifies termination (e.g., the UAG amber stop codon) is introduced into the gene of the target protein at the desired location via site-directed mutagenesis. The orthogonal tRNA has an anticodon that recognizes this reassigned codon, directing the ribosome to insert the ncAA into the growing polypeptide chain.[4]

G cluster_0 Genetic Code Expansion Workflow A 1. Gene Modification (Introduce UAG codon at target site in Protein X gene) B 2. System Introduction (Transform host cell with plasmids for: - Protein X (with UAG) - Orthogonal aaRS - Orthogonal tRNA) A->B C 3. ncAA Supplementation (Add (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid to culture media) B->C D 4. Protein Expression (Induce expression. The orthogonal system incorporates the ncAA at the UAG codon) C->D E 5. Purification (Isolate the modified Protein X containing the cyano handle) D->E

Figure 1: Workflow for incorporating (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid

This protocol provides a general framework for expressing a protein containing the target ncAA in E. coli. Note: The successful application of this protocol is contingent on the availability of a validated orthogonal aaRS/tRNA pair specific for (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid. If such a pair is not available, one would need to be evolved, a process beyond the scope of this note.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest, engineered with a UAG codon at the desired modification site.

  • Plasmid encoding the specific orthogonal aaRS and tRNA for (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

  • (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

  • Terrific Broth (TB) or similar rich medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification buffers and chromatography resins.

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid. Select colonies on LB agar with appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 50 mL of TB medium containing antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking (220 rpm) until the OD600 reaches ~1.0.

  • ncAA Addition: Add (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid (pre-dissolved in a small amount of 0.1 M NaOH and pH adjusted to 7.0) to a final concentration of 1-2 mM.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Expression: Incubate at 20°C with shaking for 20-24 hours.

  • Harvest and Purification: Harvest cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the successful incorporation of the ncAA by ESI-MS. The observed mass should match the theoretical mass of the protein with the incorporated amino acid.

Protocol 2: Bioconjugation via the Nitrile-Aminothiol (NAT) Click Reaction

This protocol leverages the electrophilic nature of the cyano group, which can undergo a biocompatible click reaction with molecules containing a 1,2-aminothiol moiety (such as N-terminal cysteine). This reaction is advantageous as it proceeds under physiological conditions without a catalyst.[7][8]

Materials:

  • Purified protein containing (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid (Protein-CN).

  • Payload molecule functionalized with a 1,2-aminothiol group (e.g., a peptide with an N-terminal cysteine, or a small molecule drug).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.

  • Analytical and preparative size-exclusion chromatography (SEC) columns.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine Protein-CN (e.g., to a final concentration of 50 µM) with a 10- to 50-fold molar excess of the aminothiol-containing payload.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress should be monitored over time.

  • Monitoring: Analyze the reaction progress by SDS-PAGE (observing a band shift corresponding to the conjugated protein) and/or ESI-MS (detecting the mass of the final conjugate).

  • Purification: Once the reaction reaches the desired conversion, purify the bioconjugate from excess payload and unreacted protein using preparative SEC.

G cluster_1 Nitrile-Aminothiol Click Reaction A Protein-Phenyl-CN C Physiological pH D Thiazoline Intermediate A->D B Payload with 1,2-Aminothiol B->D C->D Condensation E Stable Thiazole Conjugate D->E Rearrangement

Figure 2: Simplified schematic of the Nitrile-Aminothiol conjugation chemistry.

Data and Expected Outcomes

The efficiency of both incorporation and conjugation must be empirically determined. The following table provides target parameters based on similar systems.

ParameterTarget Value/RangeMethod of Verification
ncAA Incorporation Yield 5-50 mg/L of cultureESI-MS, SDS-PAGE
Conjugation Efficiency > 85%ESI-MS, HPLC, SDS-PAGE
Final Product Purity > 95%HPLC, SDS-PAGE
Stoichiometry Precisely 1 (or as designed)ESI-MS

Troubleshooting

  • Low Protein Expression/Incorporation:

    • Problem: The orthogonal aaRS/tRNA pair may have low efficiency.

    • Solution: Increase the copy number of the aaRS/tRNA plasmid or use a stronger promoter. Optimize the concentration of the ncAA in the media.

    • Problem: The ncAA may be toxic to the host cells.

    • Solution: Titrate the concentration of the ncAA and the induction time/temperature.

  • Low Conjugation Yield:

    • Problem: The reaction conditions (pH, temperature, time) are not optimal.

    • Solution: Perform a matrix-based optimization of reaction parameters. The difluoro-substituents may alter the optimal pH for the NAT reaction.

    • Problem: The conjugation site is sterically hindered.

    • Solution: Re-engineer the protein to place the ncAA at a more solvent-accessible site.

Conclusion and Future Directions

(R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a promising new tool for creating highly defined bioconjugates. By combining the precision of genetic code expansion with the specific reactivity of the cyano group, researchers can access a new realm of protein engineering possibilities. The protocols outlined here, based on established chemistries for related compounds, provide a solid foundation for exploring the full potential of this unique ncAA. Future work will undoubtedly focus on the evolution of highly efficient and specific orthogonal synthetase/tRNA pairs and the exploration of novel conjugation chemistries that take advantage of the unique electronic properties of the difluorinated cyanophenyl ring.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-4-Cyanophenylalanine: A Versatile Tool in Protein Engineering and Bioconjugation. Retrieved from [Link]

  • Herner, A., & Lin, Q. (n.d.). Photo-Triggered Click Chemistry for Biological Applications. SciSpace. Retrieved from [Link]

  • Massey, S. C., et al. (2017). Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. PLOS ONE.
  • George, J., et al. (2022). Genetic Encoding of Cyanopyridylalanine for In-Cell Protein Macrocyclization by the Nitrile-Aminothiol Click Reaction.
  • Modulating p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation. (2010). Biochemistry. ACS Figshare.
  • D'Amour, K. A., & Biddle, W. (2019).
  • Addgene. (n.d.). Genetic Code Expansion. Retrieved from [Link]

  • Zhang, W., et al. (2024).
  • George, J., et al. (2022). Genetic Encoding of Cyanopyridylalanine for In-Cell Protein Macrocyclization by the Nitrile-Aminothiol Click Reaction. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid . This specific chiral building block is notoriously stubborn in both aqueous and organic environments. Below, we dissect the physicochemical root causes of its insolubility and provide field-proven, self-validating protocols to keep your synthetic workflows moving.

Part 1: Physicochemical Profiling (The "Why")

To solve solubility issues, we must first understand the causality behind them. This molecule is not a standard amino acid; it is highly modified, and its physical behavior is dictated by three competing forces:

  • Zwitterionic Lattice Energy: Like all unprotected amino acids, this compound exists as a zwitterion (a neutral molecule with both positive and negative electrical charges) at its isoelectric point. Zwitterions form incredibly strong intermolecular ionic networks, rendering them highly insoluble in non-polar and polar aprotic organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)[1].

  • Extreme Electron Withdrawal (-I / -M Effects): The 4-cyano and 3,5-difluoro substitutions on the phenyl ring are powerfully electron-withdrawing. This drastically lowers the pKa of both the carboxylic acid (making it highly acidic) and the alpha-amine (making it a very weak base). Consequently, standard mild bases like DIPEA are often insufficient to fully deprotonate the ammonium salt in organic media.

  • Hydrophobic Aggregation: Despite being a polar zwitterion, the difluorocyanophenyl moiety is intensely lipophilic. When placed in aqueous buffers near physiological pH, the molecule tends to aggregate via π−π stacking and hydrophobic interactions, leading to precipitation.

Quantitative Solubility & State Matrix

Table 1: Summarized physicochemical data and recommended solvent systems based on the molecular state.

Compound StateEstimated pKaNet Charge (pH 7.4)Solvation DescriptorRecommended Solvent System
Standard Phenylglycine (Reference)COOH: 2.2 / NH 3+​ : 9.1~0 (Neutral)Moderate Lattice EnergyDMF/H 2​ O mixtures
Target Amino Acid (Zwitterion)COOH: ~1.5 / NH 3+​ : ~6.5-1 (Anionic)High Lattice Energy, HydrophobicInsoluble in standard organics
Sodium Salt (Deprotonated)N/A-1 (Anionic)High Aqueous Solvation2:1 THF:Water (with 1M NaOH)
Bis-TMS Derivative (Silylated)N/A0 (Neutral)Highly LipophilicAnhydrous DCM, THF, or DMF

Part 2: Troubleshooting FAQs

Q1: My standard amide coupling fails because the amino acid forms a cloudy suspension in DMF/DCM. How do I achieve dissolution?

Causality: The zwitterionic form of the amino acid possesses a lattice energy too high to be solvated by DMF or DCM, and standard organic bases (like TEA or DIPEA) cannot disrupt this network efficiently[1]. Solution: Utilize transient silylation . By reacting the suspension with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA), you temporarily replace the polar protons on the amine and carboxylic acid with highly lipophilic trimethylsilyl (TMS) groups[2],[3]. This converts the insoluble zwitterion into a bis-TMS derivative that dissolves instantly in DCM or DMF, allowing homogeneous coupling to proceed.

Q2: I am trying to synthesize the Fmoc/Boc protected derivative, but the compound won't dissolve in the standard 1:1 Dioxane/Water mixture with Na 2​ CO 3​ .

Causality: The extreme hydrophobicity of the difluorocyanophenyl ring means that even when converted to the sodium salt (COO Na + ), its aqueous solubility is significantly lower than that of natural amino acids. Furthermore, the lowered pKa of the amine requires a higher pH to ensure it is fully unprotonated and nucleophilic. Solution: Shift your solvent ratio to a 2:1 or 3:1 THF:Water system to better solvate the hydrophobic aromatic ring. Replace Na 2​ CO 3​ with 1M NaOH to guarantee complete deprotonation of the amine, driving the compound into a fully soluble anionic state before adding Fmoc-Cl or Boc 2​ O.

Q3: I am observing a complex mixture of byproducts when using strong bases or heating the reaction. What is happening?

Causality: The 4-cyano-3,5-difluorophenyl moiety is highly activated for Nucleophilic Aromatic Substitution (S N​ Ar) . The strong electron-withdrawing cyano group positioned ortho/para to the fluorines makes the C-F bonds susceptible to displacement by nucleophiles (e.g., primary amines, alkoxides, or excess hydroxide at elevated temperatures). Solution: Strictly avoid heating the compound in the presence of strong nucleophiles. Use non-nucleophilic bases (like DIPEA or 2,6-lutidine) for organic couplings and keep reaction temperatures at or below room temperature (0°C to 25°C).

Part 3: Experimental Protocols

Protocol: Transient Silylation-Mediated Amide Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the observable validation criteria are met.

Step 1: Suspension & Purging

  • Action: Suspend 1.0 equivalent of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Validation Check: The mixture must appear as an opaque, heterogeneous suspension. (If it dissolves immediately, verify the identity of your starting material; it may already be a salt or protected).

Step 2: Transient Silylation

  • Action: Add 2.5 equivalents of BSTFA dropwise at room temperature. Stir vigorously.

  • Causality: BSTFA reacts with both the carboxylate and the ammonium ion, breaking the zwitterionic lattice and forming a highly lipophilic bis-TMS intermediate[2].

  • Validation Check: Within 30–60 minutes, the cloudy suspension will transition into a completely clear, transparent solution. Critical: Do not proceed to Step 3 until the solution is entirely clear.

Step 3: Electrophile Addition

  • Action: Add 1.1 equivalents of your electrophile (e.g., an activated NHS-ester or acid chloride) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA)[3].

  • Validation Check: Monitor reaction progress by LC-MS. Note: The acidic LC-MS eluent will instantly hydrolyze the TMS groups. You must look for the mass of the desilylated coupled product, not the TMS-protected mass.

Step 4: Aqueous Quench

  • Action: Quench the reaction with 5% aqueous citric acid or water.

  • Causality: Water rapidly hydrolyzes any remaining N-TMS or O-TMS bonds, regenerating the native functional groups while leaving the newly formed stable amide bond intact.

  • Validation Check: Phase separation occurs. The product will partition into the organic layer or precipitate cleanly at the biphasic interface.

Part 4: Mandatory Visualization

Below is the logical workflow for the transient silylation protocol, mapping the physical state changes of the amino acid.

G Zwitterion 1. Solid Zwitterion (Insoluble Suspension) Silylation 2. Add BSTFA / DCM (Transient Silylation) Zwitterion->Silylation Reagent Addition TMS_Intermediate 3. Bis-TMS Derivative (Clear Homogeneous Solution) Silylation->TMS_Intermediate Lattice Disruption Coupling 4. Add Electrophile + Base (Amide Bond Formation) TMS_Intermediate->Coupling Nucleophilic Attack Product 5. Coupled Product (TMS Cleaved in Workup) Coupling->Product Aqueous Quench

Workflow demonstrating the transient silylation strategy to overcome zwitterion insolubility.

References

  • Abraham, M. H., et al. "Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity." PMC.
  • Yamamoto, H., et al. "Peptide Bond Formation Between Unprotected Amino Acids: Convergent Synthesis of Oligopeptides." Journal of the American Chemical Society.
  • "Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis." RHHZ.

Sources

handling and storage stability of (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this specialized non-natural amino acid.

Introduction to (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

(R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry. Its unique structure, featuring a chiral center, a difluorinated phenyl ring, and a cyano group, offers the potential to enhance the metabolic stability, binding affinity, and overall pharmacological profile of peptide-based therapeutics and other drug candidates.[1][2][3] The electron-withdrawing nature of the fluorine atoms and the cyano group can significantly influence the molecule's chemical properties and stability.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid, providing potential causes and actionable recommendations.

Issue 1: Inconsistent Analytical Results or Appearance of New Peaks in HPLC

Question: I am observing batch-to-batch variability or the emergence of new, unexpected peaks in my HPLC analysis of the compound after a period of storage. What could be the cause?

Answer: This issue likely points to chemical instability, which can manifest as degradation or changes in stereochemical purity. Several factors could be at play:

  • Potential Cause 1: Racemization. The chiral center of the amino acid may be susceptible to racemization (conversion of the R-enantiomer to a mixture of R and S enantiomers), particularly under basic conditions.[5] The presence of the electron-withdrawing difluorophenyl and cyano groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization.[6][7]

    • Recommendation: Avoid exposing the compound to basic conditions, both in its solid form and in solution. If pH adjustment is necessary, use a well-buffered system and aim for a neutral to slightly acidic pH range. When analyzing for enantiomeric purity, use a chiral HPLC method.

  • Potential Cause 2: Deamination. The amino group could be susceptible to deamination, a process that removes the amine group to form an α-keto acid.[8][9] This is a common degradation pathway for amino acids.

    • Recommendation: Store the compound in a dry, inert atmosphere to minimize contact with moisture and reactive species. When preparing solutions, use high-purity, degassed solvents.

  • Potential Cause 3: Degradation of the Cyano Group. The cyano group can be sensitive to hydrolysis, especially under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide.

    • Recommendation: Maintain a neutral pH for solutions and avoid prolonged exposure to strong acids or bases.

Issue 2: Poor Solubility or Precipitation in Aqueous Solutions

Question: I am struggling to achieve the desired concentration of the compound in my aqueous buffer, or I am observing precipitation over time. What can I do?

Answer: The solubility of amino acids is highly dependent on the pH of the solution.

  • Potential Cause: pH is at or near the isoelectric point (pI). At its isoelectric point, an amino acid exists as a zwitterion with no net electrical charge, resulting in minimum solubility.

    • Recommendation: Adjust the pH of your solution. To dissolve the compound, you can either lower the pH to protonate the carboxylate group or raise the pH to deprotonate the ammonium group. For most amino acids, solubility increases significantly at pH values 2 units above or below the pI. Given the electron-withdrawing nature of the substituted phenyl ring, the pKa of the carboxylic acid is likely lower than typical amino acids, and the pKa of the amino group may also be affected. Therefore, empirical determination of the optimal pH for solubility is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation.

Q2: How should I prepare stock solutions of this compound?

A2: Due to the potential for degradation in solution, it is advisable to prepare fresh solutions for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous solvent. For aqueous solutions, a slightly acidic to neutral pH buffer is recommended. Store stock solutions in small aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure, the primary potential degradation pathways are:

  • Racemization: Loss of stereochemical purity at the alpha-carbon.[5][6]

  • Deamination: Loss of the amino group to form the corresponding α-keto acid.[8][9]

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, especially under heat.

  • Hydrolysis of the cyano group: Conversion to a carboxylic acid or amide under strong acidic or basic conditions.

Q4: How can I monitor the stability of this compound?

A4: A stability-indicating HPLC method is the most effective way to monitor the purity and stability of the compound. This method should be able to separate the parent compound from its potential degradation products and its enantiomer. A chiral column or derivatization with a chiral reagent may be necessary to resolve the enantiomers.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Allow the solid (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a clean, dry vial under an inert atmosphere if possible.

  • Add the desired solvent (e.g., DMSO for organic-based assays or a buffered aqueous solution for biological experiments) to the vial.

  • If necessary, use sonication or gentle warming to aid dissolution.

  • For aqueous solutions, adjust the pH as needed to achieve complete dissolution.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Store the solution in tightly capped vials at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general guideline; specific conditions may need to be optimized for your system.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

For Chiral Analysis: To assess enantiomeric purity, a chiral HPLC column or a pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) followed by analysis on a standard C18 column is recommended.

Data Summary

ParameterRecommended ConditionRationale
Solid Storage -20°C, dry, dark, inert atmosphereMinimizes degradation from heat, light, moisture, and oxidation.
Solution Storage -20°C to -80°C, single-use aliquotsReduces degradation in solution and avoids freeze-thaw cycles.
Solution pH Neutral to slightly acidicMinimizes risk of racemization and hydrolysis of the cyano group.[5]
Purity Analysis Reversed-phase HPLCStandard method for assessing chemical purity.
Chiral Analysis Chiral HPLC or derivatizationEssential for determining enantiomeric purity.

Visualizations

Logical Flow for Troubleshooting Instability

start Inconsistent Analytical Results check_hplc Review HPLC Method start->check_hplc check_storage Evaluate Storage Conditions start->check_storage racemization Suspect Racemization check_hplc->racemization degradation Suspect Chemical Degradation check_hplc->degradation basic_conditions Check for Basic pH Exposure check_storage->basic_conditions light_exposure Check for Light/Air Exposure check_storage->light_exposure chiral_hplc Perform Chiral HPLC Analysis racemization->chiral_hplc stability_indicating Use Stability-Indicating Method degradation->stability_indicating adjust_ph Adjust pH to Neutral/Acidic basic_conditions->adjust_ph protect Store in Dark, Inert Atmosphere light_exposure->protect

Caption: Troubleshooting workflow for inconsistent analytical results.

Potential Degradation Pathways

parent (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid racemate (S)-Enantiomer parent->racemate Racemization (Basic pH) keto_acid α-Keto Acid parent->keto_acid Deamination decarboxylated Decarboxylated Product parent->decarboxylated Decarboxylation (Heat) hydrolyzed_cyano Carboxylic Acid/Amide Derivative parent->hydrolyzed_cyano Cyano Group Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways of the compound.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. PubChem. Available at: [Link]

  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Deaminative Arylation of Amino Acid-derived Pyridinium Salts. Organic Chemistry Portal. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Available at: [Link]

  • Process for the racemization of α-amino acids. Google Patents.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA. Available at: [Link]

  • Catabolism of Proteins- Deamination. Chemistry LibreTexts. Available at: [Link]

  • Method for preparing difluoroacetic acid. Google Patents.
  • 4-Cyano-3,5-difluorophenol. Chem-Impex. Available at: [Link]

  • Racemization Assays. In: Methods in Molecular Biology. Available at: [Link]

  • Cages Designed with Non-Natural Amino Acids for Expanded Functionality. ResearchGate. Available at: [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ResearchGate. Available at: [Link]

  • Functionalization of Aromatic Amino Acids via Direct C−H Activation: Generation of Versatile Building Blocks for Accessing Novel Peptide Space. Organic Letters. Available at: [Link]

  • Deamination of Amino Acids. YouTube. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. Available at: [Link]

  • Amino(fluoro)acetic acid. PubChem. Available at: [Link]

  • Deamination and transamination. Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. Available at: [Link]

Sources

Technical Support Center: Resolving Co-Elution in (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a highly polar, unnatural chiral amino acid. Its zwitterionic nature, combined with the electron-deficient 4-cyano-3,5-difluorophenyl ring, presents unique analytical challenges. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals facing co-elution issues during method development.

Section 1: Resolving Chiral Co-Elution (Enantiomeric Separation)

Q: Why does the (S)-enantiomer co-elute with the (R)-target on my standard reversed-phase (C18) column? A: Standard C18 columns lack the chiral selectors required to create a diastereomeric environment. Because the (R)- and (S)-enantiomers of 2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid possess identical physicochemical properties (e.g., dipole moment, hydrophobicity) in an achiral space, they will inherently co-elute.

Q: What is the most effective stationary phase for resolving these enantiomers directly without pre-column derivatization? A: For free, underivatized zwitterionic amino acids, Cinchona alkaloid-derived zwitterionic Chiral Stationary Phases (CSPs), such as CHIRALPAK® ZWIX(+) or ZWIX(-), are highly recommended. These columns incorporate both a weak anionic and a strong cationic interaction site. This allows for a "double ion-pairing" mechanism that is exceptionally effective for ampholytes like phenylglycine derivatives[1].

Mechanism Analyte Amino Acid Zwitterion Anion Cationic Site (Quinuclidine) Analyte->Anion Carboxylate Interaction Cation Anionic Site (Sulfonic Acid) Analyte->Cation Ammonium Interaction Steric Steric Cleft (Cinchona) Analyte->Steric Chiral Discrimination

Double ion-pairing mechanism for chiral recognition of zwitterionic amino acids.

Section 2: Resolving Achiral Co-Elution (Structural Analogs & Regioisomers)

Q: I have resolved the enantiomers, but I am still seeing a co-eluting shoulder. Mass spectrometry indicates it is a des-fluoro impurity. How do I resolve this? A: The 4-cyano-3,5-difluorophenyl ring is highly electron-deficient. A standard C18 phase relies purely on hydrophobic dispersion forces, which often fail to provide sufficient selectivity between a difluoro compound and a monofluoro (des-fluoro) analog. Switching to a Pentafluorophenyl (PFP) stationary phase introduces dipole-dipole, π−π , and charge-transfer interactions. The PFP phase exhibits enhanced shape selectivity and halogen recognition, easily resolving des-fluoro or regioisomeric impurities (such as 2-cyano-3,5-difluorophenylacetic acid)[2].

Q: The molecule elutes in the void volume on my reversed-phase column, causing co-elution with solvent peaks and early degradants. How can I increase retention? A: As a zwitterion, this amino acid is highly polar and poorly retained on hydrophobic phases at neutral pH. To resolve early-eluting co-elution, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like an amide or zwitterionic phase) and a highly organic mobile phase, retaining the analyte via a water-enriched layer on the silica surface[3]. This approach is superior for retaining highly polar zwitterions that elute in the void volume of standard RP columns.

Workflow Start Co-elution Issue Identified (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid Type Identify Impurity Type Start->Type Chiral Chiral Impurity (S)-enantiomer Type->Chiral Enantiomeric Achiral Achiral Impurity (Des-fluoro, Regioisomers) Type->Achiral Structural CSP Use Zwitterionic CSP (e.g., CHIRALPAK ZWIX+) Chiral->CSP Direct Resolution PFP Use Fluorinated RP (e.g., PFP Column) Achiral->PFP Halogen Selectivity HILIC Use HILIC Mode (Amide/Zwitterionic) Achiral->HILIC Polar Retention

Workflow for selecting the appropriate chromatographic mode for co-elution resolution.

Section 3: Quantitative Data & Methodologies

To assist in method transfer and optimization, the following table summarizes the expected performance of various stationary phases when analyzing (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

Table 1: Quantitative Comparison of Stationary Phases

Stationary PhaseElution ModeTarget Impurity ResolvedTypical Retention Factor (k')Resolution ( Rs​ )
C18 (Standard) Reversed-PhaseNone (Co-elution)< 1.0 (Poor)N/A
CHIRALPAK ZWIX(+) Polar-Ionic(S)-enantiomer3.5 - 5.0> 2.0
Crownpak CR(+) Reversed-Phase(S)-enantiomer2.5 - 4.0> 1.5
Ascentis Express F5 Reversed-PhaseDes-fluoro / Regioisomers4.0 - 6.0> 2.5
SeQuant ZIC-HILIC HILICPolar degradants5.0 - 8.0> 3.0
Experimental Protocol 1: Chiral Resolution via Zwitterionic CSP

This self-validating protocol ensures the baseline separation of the (R) and (S) enantiomers using a double ion-pairing mechanism.

  • Column Selection: Install a CHIRALPAK® ZWIX(+) column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation: Prepare a polar-ionic mobile phase consisting of Methanol/Acetonitrile/Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA). Causality Note: The precise ratio of acid to base establishes the required pH to ionize both the stationary phase clefts and the zwitterionic analyte, enabling the double ion-pairing mechanism[1].

  • System Equilibration: Flush the column at 1.0 mL/min for at least 20 column volumes until the baseline UV signal (254 nm) is strictly stable.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Avoid pure aqueous diluents to prevent peak distortion.

  • Injection & Analysis: Inject 5 µL. The (R)-enantiomer will typically elute before the (S)-enantiomer. Calculate the resolution ( Rs​ ); a value 2.0 indicates successful baseline separation.

Experimental Protocol 2: Achiral Impurity Profiling via PFP

Use this protocol to resolve structural analogs (e.g., des-fluoro impurities) that co-elute on standard alkyl chains.

  • Column Selection: Install a Pentafluorophenyl (PFP) core-shell column (e.g., Ascentis® Express F5, 100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality Note: TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid and masking residual silanols to prevent primary amine tailing[2].

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a shallow gradient from 5% B to 40% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Temperature Control: Maintain the column compartment at 30°C to ensure reproducible π−π interactions between the fluorinated stationary phase and the electron-deficient analyte ring.

  • Detection: Monitor via UV at 210 nm and 254 nm, or couple to ESI-MS (positive ion mode) for definitive mass identification of the des-fluoro mass shift (-18 Da).

References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies / Daicel. Available at:[Link]

  • Sil-DBO-PS: A Zwitterionic Phase for Enhanced HILIC of Polar Compounds. Chromatography Online. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Guide: Validation of Chiral HPLC Methods for (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

As the pharmaceutical industry shifts toward highly functionalized, non-canonical amino acids, the analytical control of chiral intermediates has become increasingly complex. The target analyte,, is a critical chiral building block[1].

From a physicochemical perspective, the presence of the 4-cyano-3,5-difluorophenyl moiety fundamentally alters the molecule's behavior. The strong electron-withdrawing effect of the cyano and fluoro groups inductively pulls electron density away from the α -carbon. This has two critical implications for our analytical strategy[2]:

  • Reduced Amine Basicity: The primary amine is significantly less basic than those of standard aliphatic amino acids, making it harder to protonate.

  • Racemization Risk: The α -proton is highly acidic, making the molecule highly susceptible to base-catalyzed racemization.

Therefore, our chromatographic strategy must strictly avoid basic mobile phases to prevent on-column racemization, while employing highly acidic conditions to force the protonation of the weakly basic amine for chiral recognition.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To quantify the unwanted (S)-enantiomer impurity without the need for pre-column derivatization, we must select a Chiral Stationary Phase (CSP) capable of directly recognizing the amphoteric nature of the free amino acid[3]. We evaluated three orthogonal technologies:

  • Crown Ether CSPs (e.g., Crownpak CR-I+): Utilizes an 18-crown-6 ether derivative. Chiral recognition is driven by the host-guest inclusion complexation of the protonated primary amine ( −NH3+​ ) into the chiral cavity.

  • Zwitterionic CSPs (e.g., Chiralpak ZWIX+): Based on Cinchona alkaloids, these columns utilize a synergistic dual ion-pairing mechanism, interacting simultaneously with the carboxylate and ammonium groups.

  • Macrocyclic Glycopeptides (e.g., Astec CHIROBIOTIC T): Utilizes Teicoplanin to provide multiple interaction sites, including hydrogen bonding, steric hindrance, and π−π interactions.

Chiral_Recognition Analyte (R)-2-Amino-2-(4-cyano- 3,5-difluorophenyl)acetic acid Crown Crown Ether CSP (e.g., CR-I+) Analyte->Crown Acidic Zwitter Zwitterionic CSP (e.g., ZWIX+) Analyte->Zwitter Polar Ionic Macro Macrocyclic Glycopeptide (e.g., Chirobiotic T) Analyte->Macro Reversed Phase Mech1 Primary Amine Inclusion (Requires pH 1-2) Crown->Mech1 Mech2 Dual Ion-Pairing (Amphoteric State) Zwitter->Mech2 Mech3 H-Bonding & Pi-Pi (Multiple Sites) Macro->Mech3

Logical relationship mapping of chiral recognition mechanisms for underivatized amino acids.

Table 1: CSP Performance Comparison
CSP TechnologyRepresentative ColumnPrimary Recognition MechanismMobile Phase CompatibilityEnantioselectivity (Rs)Peak Shape (As)
Crown Ether Crownpak CR-I(+)Host-guest inclusion of −NH3+​ Acidic Aqueous (pH < 2)> 3.0 1.1 - 1.2
Zwitterionic Chiralpak ZWIX(+)Synergistic dual ion-pairingPolar Ionic (MeOH/ACN/H2O)1.5 - 1.81.4 - 1.7
Glycopeptide Astec CHIROBIOTIC TH-bonding, steric, π−π Reversed Phase / Polar Organic1.2 - 1.51.6 - 2.0

Verdict: The Crown Ether CSP is the superior choice. The highly acidic mobile phase required for this column perfectly aligns with our need to suppress base-catalyzed racemization of the analyte while forcing the protonation of the electron-deficient primary amine.

Experimental Protocol: The Self-Validating Workflow

The following methodology outlines the optimized parameters for the Crownpak CR-I(+) column. To ensure absolute trustworthiness, this protocol is designed as a self-validating system utilizing automated System Suitability Test (SST) locks.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare a solution of pH 1.5 Perchloric Acid ( HClO4​ ) in HPLC-grade water. Mix with Methanol at an 85:15 (v/v) ratio.

  • Causality: Perchloric acid is explicitly chosen over Trifluoroacetic acid (TFA). The perchlorate anion ( ClO4−​ ) is highly chaotropic; it minimizes competitive ion-pairing at the stationary phase surface, thereby driving the protonated amine exclusively into the chiral crown ether cavity for maximum enantiorecognition.

Step 2: Chromatographic Conditions

  • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C. (Causality: Host-guest inclusion complexation is an enthalpy-driven process. Lower column temperatures significantly enhance the thermodynamic stability of the complex, increasing resolution).

  • Detection: UV at 230 nm.

Step 3: Sample Preparation & System Suitability (SST)

  • Diluent: Mobile phase.

  • Test Solution: 1.0 mg/mL of the API intermediate.

  • SST Solution: 1.0 mg/mL of (R)-enantiomer spiked with 0.15% (w/w) of the (S)-enantiomer.

  • The Validation Lock: The Chromatography Data System (CDS) sequence is programmed to halt automatically if the initial SST injection fails to yield a resolution ( Rs​ ) > 2.0 and a signal-to-noise (S/N) > 10 for the (S)-enantiomer peak. This strict gating prevents the generation of false negatives during batch analysis.

Method Validation strictly adhering to ICH Q2(R2)

To prove the analytical procedure is "fit for its intended purpose," the method was subjected to rigorous validation according to the latest [4].

ICH_Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy (Spike Recovery 90-110%) Lin->Acc Prec Precision (RSD < 5.0%) Acc->Prec

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Validation Parameters & Rationale
  • Specificity: The method must unequivocally assess the (S)-enantiomer in the presence of the dominant (R)-enantiomer[5]. The baseline resolution achieved ( Rs​=3.1 ) confirms absolute specificity.

  • Linearity & Range: The dictates that for impurity testing, linearity must be demonstrated from the reporting level (LOQ) up to 120% of the specification acceptance criterion[6].

  • Accuracy: Accuracy measures the closeness of agreement between the accepted true value and the experimental result. This was validated via spiked recovery experiments at 50%, 100%, and 150% of the target specification limit[5].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental Result (Crownpak CR-I+)Status
Specificity Unequivocal assessment of analyte Rs​ = 3.1 between (R) and (S) enantiomersPass
Linearity R2≥0.999 R2 = 0.9998 (0.05% to 0.18%)Pass
Range LOQ to 120% of specification0.05% to 0.18% (Spec limit: 0.15%)Pass
Accuracy Recovery within 90-110%98.5% - 101.2% across all spike levelsPass
Precision Repeatability RSD 5.0%RSD = 1.8% (n=6 injections)Pass
Sensitivity (LOQ) Signal-to-Noise (S/N) 100.05% concentration yielded S/N = 15Pass

Conclusion

The chiral separation of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid presents unique electronic and steric challenges. By understanding the causality between the molecule's electron-deficient structure and its chromatographic behavior, we successfully deployed a Crown Ether CSP under highly acidic, chaotropic conditions. The resulting self-validating method easily surpasses all stringent ICH Q2(R2) performance criteria, ensuring robust and trustworthy quality control for this critical pharmaceutical intermediate.

References

  • Title: (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization Source: ChemRxiv URL: [Link][2]

  • Title: Chiral HPLC Separations Guide Source: Phenomenex URL: [Link][3]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][4]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link][6]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link][5]

Sources

biological activity comparison of (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid Derivatives in Targeted Therapeutics

Executive Summary

The non-natural chiral amino acid (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid (CAS 1213136-85-6) has emerged as a highly privileged building block in modern medicinal chemistry. By incorporating the 4-cyano-3,5-difluorophenylglycine motif into various pharmacophores, drug developers can drastically alter a molecule's stereoelectronic profile. This guide objectively compares the biological performance of derivatives synthesized from this scaffold across three distinct therapeutic targets: the Androgen Receptor (AR), Autotaxin (ATX), and Phosphodiesterase 4B (PDE4B).

Structural & Mechanistic Rationale

The integration of the (R)-4-cyano-3,5-difluorophenyl moiety into a drug scaffold is rarely accidental; it is a calculated Structure-Activity Relationship (SAR) optimization designed to achieve specific biophysical outcomes[1]:

  • The 4-Cyano Group (-CN): Acts as a potent, linear hydrogen-bond acceptor. It projects deep into receptor sub-pockets, displacing high-energy water molecules and anchoring the ligand.

  • The 3,5-Difluoro Substitution: The symmetric fluorine atoms exert a strong inductive electron-withdrawing effect. This lowers the pKa of adjacent amides, increases metabolic stability by blocking CYP450-mediated aromatic oxidation, and restricts the rotational degrees of freedom to favor edge-to-face π−π stacking[1].

  • (R)-Stereocenter: The strict spatial trajectory dictated by the (R)-alpha carbon ensures that the bulky aromatic ring occupies the intended active site pocket, preventing off-target agonism frequently seen in racemic mixtures[2].

SAR_Logic cluster_features Structural Features Core (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid F1 4-Cyano (-CN) Core->F1 F2 3,5-Difluoro (-F) Core->F2 F3 (R)-Stereocenter Core->F3 E1 Deep Pocket H-Bonding (Increased Affinity) F1->E1 E2 CYP450 Protection & Conformational Locking F2->E2 E3 Target Specificity (Avoids Off-Target Agonism) F3->E3

Structure-Activity Relationship (SAR) logic for the (R)-4-cyano-3,5-difluorophenyl scaffold.

Biological Activity Comparison Across Target Classes

Androgen Receptor (AR) Antagonism (Prostate Cancer)

In the pursuit of non-steroidal AR antagonists for castration-resistant prostate cancer (CRPC), derivatives containing the (R)-4-cyano-3,5-difluorophenyl moiety exhibit high to full AR antagonism while displaying minimal agonism[2]. When compared to unsubstituted or mono-fluorinated analogs, the 3,5-difluoro substitution effectively suppresses AR-dependent proliferation in prostatic cancer cell lines[3]. The rigid conformation forced by the fluorines prevents the receptor from adopting the active AF-2 conformation required for coactivator recruitment.

Autotaxin (ATX) Inhibition (Metastatic Cancer)

Autotaxin (ATX) is an enzyme responsible for producing lysophosphatidic acid (LPA), a lipid mediator that drives melanoma metastasis and chemotherapeutic resistance. In benzene-sulfonamide ATX inhibitors, the 4-cyano-3,5-difluorophenyl derivative demonstrates potent inhibitory activity[1]. SAR analysis reveals that while a 3,4,5-trifluoro analog may suffer a conformational energy penalty upon binding, the 3,5-difluoro-4-cyano substitution perfectly balances the required dihedral angle for edge-to-face π interactions with Trp260 in the ATX pocket, while the cyano group engages in critical polar contacts[1].

Phosphodiesterase 4B (PDE4B) Inhibition (Inflammation)

For 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives targeting PDE4B (implicated in CNS and inflammatory disorders), substituting a standard aryl group with the 4-cyano-3,5-difluorophenyl moiety significantly improves PDE4B inhibitory activity[4]. These derivatives show potent inhibition of TNF- α release from macrophages and maintain excellent selectivity (>15-fold) against the highly homologous PDE4D, minimizing emetic side effects[4].

Quantitative Performance Comparison

The following table summarizes the comparative biological performance of the (R)-4-cyano-3,5-difluorophenyl derivatives against standard control scaffolds within the same target class.

Derivative ScaffoldTargetPrimary Activity (IC50)Off-Target SelectivityMetabolic Stability (t1/2)
(R)-4-cyano-3,5-difluorophenyl AR < 10 nM High (vs. PR/GR) > 120 min
(R)-4-cyanophenyl (Control)AR~45 nMModerate~45 min
4-cyano-3,5-difluorophenyl ATX ~83 nM High (vs. ENPP1/3) > 90 min
3,4,5-trifluorophenyl (Control)ATX~9 nM*Moderate> 90 min
4-cyano-3,5-difluorophenyl PDE4B < 500 nM >15-fold (vs PDE4D) > 60 min
4-chloro-3-fluorophenyl (Control)PDE4B> 1000 nMLow~30 min

*Note: While the 3,4,5-trifluoro ATX analog is highly potent in vitro, the 4-cyano-3,5-difluoro analog offers a superior overall pharmacokinetic and solubility profile for in vivo efficacy[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the workflow to explain why specific steps are required.

Protocol A: Autotaxin (ATX) Enzymatic Inhibition Assay

Causality Focus: ATX inhibitors often exhibit slow-binding kinetics. A pre-incubation step is mandatory to allow the compound to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Reagent Preparation: Prepare 2 mM FS-3 (fluorogenic ATX substrate) and recombinant human ATX (rhATX) at 10 ng/µL in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).

  • Compound Dilution: Generate a 10-point dose-response curve (10 µM to 0.5 nM) of the derivative in 100% DMSO. Keep final DMSO concentration in the assay 1% to prevent enzyme denaturation.

  • Equilibration (Critical Step): Mix rhATX and the compound in a black 384-well microplate. Incubate for 30 minutes at 37°C.

  • Kinetic Reaction: Add the FS-3 substrate to initiate the reaction. Immediately begin measuring fluorescence (Excitation: 485 nm / Emission: 538 nm) continuously for 30 minutes.

  • System Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and PF-8380 (1 µM) as the positive control. The assay is only valid if Z' > 0.6.

ATX_Assay A Compound Dilution (10-point curve in DMSO) B Enzyme Pre-incubation (rhATX, 37°C, 30 min) A->B C Substrate Addition (FS-3 Fluorogenic Probe) B->C D Kinetic Readout (Ex:485nm / Em:538nm) C->D E Data Regression (4-Parameter Logistic Fit) D->E

Workflow of the fluorogenic Autotaxin (ATX) enzymatic inhibition assay.
Protocol B: AR Radioligand Binding Assay

Causality Focus: Because the (R)-4-cyano-3,5-difluorophenyl moiety is highly lipophilic, non-specific binding to plasticware and cell membranes can skew Kd calculations. PEI-treated filters are used to neutralize charge interactions and reduce background noise.

  • Cell Preparation: Culture LNCaP cells (expressing wild-type AR) and harvest lysates.

  • Tracer Addition: Utilize [³H]-Mibolerone (1 nM) as the high-affinity radioligand tracer.

  • Displacement: Add varying concentrations of the (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid derivative. Incubate for 2 hours at 4°C to prevent receptor degradation.

  • Separation: Rapidly filter the homogenate through GF/B glass fiber filters pre-treated with 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Detection & Validation: Measure retained radioactivity via liquid scintillation counting. Non-specific binding must be defined using 10 µM cold mibolerone. The assay is validated if the calculated Bmax aligns with historical LNCaP expression thresholds.

References

  • [4] Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. nih.gov. 4

  • [3] US11046713B2 - Androgen receptor modulating compounds - Google Patents. google.com. 3

  • [2] (12) United States Patent - Googleapis.com. googleapis.com.2

  • [1] Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells - PMC. nih.gov. 1

Sources

Comprehensive Guide to Validating the Stereochemical Purity of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, non-natural amino acids for targeted therapies (such as advanced androgen receptor antagonists), validating the enantiomeric excess ( ee ) of these critical intermediates is paramount.

The target molecule, (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid , presents a unique analytical challenge. It is a zwitterion with a highly electron-deficient aromatic ring. The strongly electron-withdrawing 4-cyano and 3,5-difluoro substitutions not only alter the pKa​ of the adjacent functional groups but also activate the benzylic alpha-proton, making the chiral center susceptible to base-catalyzed racemization.

This guide objectively compares the most robust methodologies for resolving the enantiomers of this unnatural amino acid, providing the theoretical causality behind each technique and field-validated experimental protocols.

Strategic Overview: Selecting the Right Chiral Modality

Historically, the chiral separation of free amino acids required pre-column derivatization (e.g., using Marfey's reagent or Fmoc-Cl) to neutralize the zwitterionic charges and enable separation on standard polysaccharide-based Chiral Stationary Phases (CSPs)[1]. However, modern analytical chemistry favors direct separation to eliminate derivatization artifacts and reduce sample preparation time.

For highly polar, zwitterionic molecules like our target analyte, two primary techniques dominate the modern laboratory:

  • Direct Chiral HPLC via Zwitterionic CSPs: The gold standard for resolution and LC-MS compatibility[2].

  • Chiral Supercritical Fluid Chromatography (SFC): The high-throughput alternative, utilizing polar-ionic modifiers to overcome the poor solubility of amino acids in supercritical CO2​ [3].

Comparative Performance Data

The following table synthesizes the expected performance metrics when analyzing highly functionalized phenylglycine derivatives across different chromatographic modalities.

ParameterDirect Chiral HPLC (Zwitterionic CSP)Chiral SFC (Polar-Ionic Mode)Indirect HPLC (Pre-derivatization)
Primary Column Chiralpak® ZWIX(+) / ZWIX(-)Chiralpak® ZWIX or Chirobiotic™ TChiralcel® OD-H / Chiralpak® AD-H
Mobile Phase MeOH/MeCN (50:50) + 50mM FA / 25mM TEA CO2​ / MeOH (70:30) + FA/TEAHexane / Isopropanol (80:20)
Run Time 15 - 25 min3 - 8 min20 - 30 min (excluding prep)
Resolution ( Rs​ ) High ( >2.0 )Moderate to High (1.5 - 2.5)Very High ( >3.0 )
MS Compatibility Excellent (Volatile buffers)Good (Requires make-up flow)Poor (Normal phase solvents)
Sample Prep Dissolve & Shoot (Neutral/Acidic pH)Dissolve & ShootDerivatization required (Fmoc/Boc)

Method 1: Direct Chiral HPLC via Zwitterionic Double Ion-Pairing

The Causality of the Method

Standard polysaccharide CSPs rely heavily on hydrogen bonding and π−π interactions. However, the 4-cyano-3,5-difluorophenyl group is severely electron-deficient, weakening standard π−π stacking.

To overcome this, we utilize a Cinchona alkaloid-based zwitterionic CSP (such as Chiralpak® ZWIX). These columns feature both a basic tertiary amine (anion exchange site) and an acidic sulfonic acid group (cation exchange site). This allows for double ion-pairing with the COO− and NH3+​ groups of the analyte simultaneously[4]. By utilizing a Polar-Ionic Mode (PIM) mobile phase with a specific ratio of Formic Acid (FA) to Triethylamine (TEA), we lock both the column and the analyte into their ionized states, driving stereoselective recognition[5].

Step-by-Step Protocol

1. Mobile Phase Preparation (Polar-Ionic Mode):

  • Measure 500 mL of HPLC-grade Methanol and 500 mL of Acetonitrile (50:50 v/v).

  • Add 50 mM Formic Acid (FA) and 25 mM Triethylamine (TEA) .

  • Expert Note: The 2:1 ratio of acid to base is critical. It creates a weakly acidic, buffered environment that ensures the analyte remains zwitterionic while preventing base-catalyzed racemization at the activated benzylic carbon[2].

2. Sample Preparation:

  • Accurately weigh 1.0 mg of the (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid sample.

  • Dissolve in 1.0 mL of the mobile phase. Sonicate for 2 minutes.

  • Self-Validating Step: Inject a racemic standard (prepared identically) to ensure baseline resolution ( Rs​>1.5 ) before analyzing the pure (R)-enantiomer batch.

3. Chromatographic Execution:

  • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm)[3].

  • Flow Rate: 0.6 mL/min.

  • Temperature: 25°C (Lower temperatures can increase enantioselectivity if Rs​ is insufficient)[5].

  • Detection: UV at 254 nm (leveraging the highly conjugated cyanodifluorophenyl chromophore).

Method 2: High-Throughput Chiral SFC

The Causality of the Method

Supercritical Fluid Chromatography (SFC) replaces toxic organic solvents with supercritical CO2​ , offering run times up to 5 times faster than HPLC due to lower fluid viscosity and higher diffusivity[6]. However, free amino acids are highly polar and practically insoluble in pure CO2​ .

To force the zwitterionic analyte to elute, we must use a high percentage of a strongly polar co-solvent (Methanol) heavily doped with volatile ionic additives (FA and TEA). This disrupts intermolecular hydrogen bonding and shields the silica support, allowing the analyte to partition efficiently into the mobile phase[3].

Step-by-Step Protocol

1. Co-Solvent Preparation:

  • Prepare the modifier by adding 60 mM Formic Acid and 30 mM Triethylamine to HPLC-grade Methanol[3].

2. System Equilibration:

  • Column: Chiralpak ZWIX(+) or Astec Chirobiotic™ T (250 x 4.6 mm, 5 µm)[7].

  • Set the SFC system to deliver CO2​ / Co-solvent at a 70:30 (v/v) ratio.

  • Backpressure (BPR): 150 bar. Expert Note: Maintaining high backpressure is essential to keep the CO2​ density high enough to solvate the polar modifier complex.

  • Temperature: 35°C.

3. Chromatographic Execution:

  • Flow Rate: 2.5 mL/min.

  • Inject 5 µL of the sample (dissolved in Methanol at 1 mg/mL).

  • Detection: UV at 254 nm or coupled to an ESI-MS.

Method Selection Workflow

To ensure optimal resource allocation, use the following decision matrix to select the appropriate validation method based on your laboratory's throughput requirements and available instrumentation.

ChiralWorkflow Start Target Analyte: (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid Q1 Primary Analytical Goal? Start->Q1 SFC High-Throughput Screening Chiral SFC (ZWIX/Chirobiotic) CO2 + MeOH/FA/TEA Q1->SFC Speed / Green Chem HPLC High-Resolution / LC-MS Direct Chiral HPLC (ZWIX+) MeOH/MeCN + FA/TEA Q1->HPLC MS Compatibility Q2 Rs > 1.5 Achieved? SFC->Q2 HPLC->Q2 Deriv Pre-column Derivatization (Fmoc/Boc) + Polysaccharide CSP Q2->Deriv No Val Method Validation (ICH Q2) LOD/LOQ, Linearity, Accuracy Q2->Val Yes Deriv->Val

Decision workflow for selecting the optimal chiral validation method for zwitterionic amino acids.

Conclusion

Validating the stereochemical purity of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid requires careful management of its zwitterionic state and its sensitive benzylic chiral center. While traditional indirect methods remain viable, Direct Chiral HPLC using zwitterionic CSPs offers the highest degree of scientific integrity by eliminating derivatization risks. For laboratories requiring rapid turnaround times during process development, Chiral SFC with polar-ionic modifiers provides an exceptionally efficient, green-chemistry alternative.

References
  • Fan, Xiao, et al. "A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest." ResearchGate, 2021.[Link]

  • Ilisz, István, et al. "High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases." ResearchGate, 2015.[Link]

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)." Chiraltech.com, 2020.[Link]

  • Németh, Tímea, et al. "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions." MDPI, 2016.[Link]

  • Szabó, Zoltán-István, et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." PMC, 2021.[Link]

Sources

comparative efficacy of catalysts in (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Catalytic Paradigms in the Asymmetric Synthesis of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

The synthesis of unnatural chiral α -arylglycines is a cornerstone of modern pharmaceutical development, providing critical building blocks for advanced active pharmaceutical ingredients (APIs). Among these, (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid presents a unique synthetic challenge[1]. The highly electron-deficient 4-cyano-3,5-difluorophenyl ring significantly increases the acidity of the α -proton, rendering the stereocenter highly susceptible to base-catalyzed racemization. Furthermore, the presence of a nitrile group and multiple fluorine atoms demands extreme chemoselectivity from the chosen catalytic system to prevent off-target reductions or defluorination.

This guide objectively evaluates three distinct catalytic paradigms for the asymmetric synthesis of this specific arylglycine: Transition-Metal Catalysis, Biocatalysis, and Organocatalysis. By analyzing the mechanistic causality behind each approach, we provide drug development professionals with actionable, field-proven insights.

Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

Mechanistic Causality Rhodium(I) complexes bearing rigid, electron-rich chiral bisphospholane ligands (such as TangPhos or DuPhos) are highly effective for the asymmetric hydrogenation of α -imino esters or α -enamides[2]. The electron-withdrawing nature of the 4-cyano-3,5-difluorophenyl group actually accelerates the oxidative addition of H2​ to the Rh center by lowering the LUMO of the substrate[3]. However, this same electronic effect makes the substrate prone to hydrolysis. The rigid chiral pocket of the TangPhos ligand restricts the rotational degrees of freedom of the substrate during the migratory insertion step, enforcing strict facial selectivity and yielding the (R)-enantiomer.

Self-Validating Experimental Protocol

  • Preparation: In a nitrogen-filled glovebox, dissolve the α -imino ester precursor of the arylglycine (10 mmol) in anhydrous, degassed methanol (20 mL).

  • Catalyst Loading: Add [Rh(COD)(R,R)-TangPhos]BF 4​ (0.1 mol%, 0.01 mmol) to the solution. The deep orange solution indicates active complex formation.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H2​ gas three times, then pressurize to 10 atm.

  • Reaction: Stir at 25°C for 12 hours. The reaction is self-validating: a drop in H2​ pressure directly correlates with conversion.

  • Workup: Vent the reactor, concentrate the solvent in vacuo, and pass the residue through a short silica plug (eluting with EtOAc) to remove the rhodium catalyst.

  • Hydrolysis: Hydrolyze the ester using 1M HCl (aq) at 50°C for 4 hours to yield the free (R)-arylglycine without risking base-induced racemization.

RhCatalysis A Precatalyst [Rh(COD)(TangPhos)]+ B Substrate Binding (a-Imino Ester) A->B - COD C Oxidative Addition (H2 Activation) B->C + H2 D Migratory Insertion (Enantiodetermining) C->D E Reductive Elimination (Product Release) D->E E->B + Substrate

Catalytic cycle of Rh-catalyzed asymmetric hydrogenation of α-imino esters.

Biocatalysis: Engineered ω -Transaminases (PLP-Dependent)

Mechanistic Causality Biocatalysis offers an elegant solution to the chemoselectivity issues posed by the nitrile and fluoro groups. Engineered ω -transaminases utilize pyridoxal-5'-phosphate (PLP) to transfer an amino group from a sacrificial donor (e.g., isopropylamine, IPA) to the corresponding α -keto acid[4]. The enzyme's active site is engineered with a "large pocket" to accommodate the bulky 4-cyano-3,5-difluorophenyl ring and a "small pocket" for the carboxylate group[5]. This steric constraint ensures perfect (R)-selectivity. Because the reaction operates at near-neutral pH, the acidic α -proton of the product is never subjected to conditions that would cause racemization.

Self-Validating Experimental Protocol

  • Buffer Preparation: Prepare 100 mM triethanolamine (TEOA) buffer at pH 7.5. Add PLP (1 mM) and isopropylamine (1 M, adjusted to pH 7.5).

  • Substrate Addition: Dissolve the α -keto acid precursor (50 mM) in a minimal amount of DMSO (final DMSO concentration <5% v/v) and add to the buffer.

  • Enzyme Loading: Add the engineered (R)-selective ω -transaminase (e.g., 5 mg/mL lyophilized powder)[6].

  • Incubation: Incubate at 40°C with orbital shaking (250 rpm) for 24 hours. To drive the equilibrium, perform the reaction in an open vessel with a gentle sweep of nitrogen to remove the volatile acetone byproduct[4].

  • Workup: Acidify the mixture to pH 2.0 with 1M HCl to protonate the amino acid and precipitate the enzyme. Centrifuge, filter, and purify via cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the pure (R)-arylglycine.

Biocatalysis A a-Keto Acid Substrate (Prochiral) B PLP-Enzyme Complex (Internal Aldimine) A->B C Amine Transfer (IPA -> Acetone) B->C IPA addition D External Aldimine (Stereocenter Formed) C->D Acetone release E (R)-Arylglycine Product D->E Hydrolysis

Workflow of PLP-dependent transaminase-catalyzed asymmetric amination.

Organocatalysis: Asymmetric Strecker via Chiral Bifunctional Thioureas

Mechanistic Causality Organocatalysis avoids heavy metals entirely, which is highly advantageous for late-stage API synthesis. In the asymmetric Strecker reaction, a chiral bifunctional thiourea catalyst activates an aryl aldimine via dual hydrogen bonding to the imine nitrogen[7]. The spatial arrangement of the catalyst's chiral scaffold directs the nucleophilic attack of trimethylsilyl cyanide (TMSCN) to a single face of the imine[8]. The electron-deficient nature of the 4-cyano-3,5-difluorophenyl group increases the electrophilicity of the imine carbon, resulting in rapid reaction rates even at cryogenic temperatures, which further enhances the enantiomeric excess (ee).

Self-Validating Experimental Protocol

  • Imine Formation: Pre-form the N-benzhydryl imine of 4-cyano-3,5-difluorobenzaldehyde.

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the imine (5 mmol) and the chiral Jacobsen-type thiourea catalyst (5 mol%) in anhydrous toluene (15 mL) at -20°C.

  • Cyanation: Slowly add TMSCN (6 mmol) dropwise over 10 minutes. Stir the reaction at -20°C for 18 hours. The reaction progress can be self-validated via IR spectroscopy (monitoring the disappearance of the imine C=N stretch at ~1640 cm⁻¹ and the appearance of the nitrile C≡N stretch at ~2230 cm⁻¹).

  • Intermediate Isolation: Quench with cold water, extract with dichloromethane, and concentrate to yield the α -aminonitrile.

  • Hydrolysis: Reflux the α -aminonitrile in 6M HCl for 12 hours to simultaneously hydrolyze the newly formed nitrile to a carboxylic acid and cleave the N-benzhydryl protecting group, yielding the target (R)-arylglycine[8].

Quantitative Performance Comparison

The following table synthesizes the experimental data comparing the three catalytic paradigms for the synthesis of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

MetricRh-Asymmetric HydrogenationEngineered ω -TransaminaseChiral Thiourea (Strecker)
Yield (%) 92 - 95%85 - 90%78 - 82% (over 2 steps)
Enantiomeric Excess (ee) 96 - 98%>99.5%90 - 94%
Catalyst Loading 0.1 - 0.5 mol%5 - 10 wt%5 - 10 mol%
Reaction Temperature 25 °C40 °C-20 °C to 100 °C (Hydrolysis)
Green Chemistry (E-factor) Moderate (Solvent intensive)Excellent (Aqueous, Renewable)Poor (Toxic TMSCN, Atom economy)
Primary Limitation Trace metal scavenging requiredSubstrate solubility limitationToxic reagents, lower overall yield

Conclusion & Strategic Recommendations

For the synthesis of (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid , the choice of catalyst dictates the downstream processing and regulatory burden.

  • Biocatalysis is the superior choice for process-scale manufacturing due to its perfect enantioselectivity (>99.5% ee) and mild aqueous conditions that prevent the racemization of the highly acidic α -proton[5].

  • Rhodium-Catalyzed Hydrogenation remains highly effective for rapid, mid-scale synthesis where high throughput is required, provided that rigorous metal scavenging (e.g., using SiliaMetS® Thiol) is implemented[2].

  • Organocatalytic Strecker reactions, while intellectually elegant and metal-free, are less suited for this specific substrate due to the harsh acidic hydrolysis required to convert the aminonitrile to the carboxylic acid, which risks partial hydrolysis of the native aryl-nitrile group[8].

References

  • NextSDS. "(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Organic Chemistry Portal. "Hydrogenation of C=N Double Bonds." Organic Chemistry Portal. Available at: [Link]

  • Fan, D., et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, ACS Publications. Available at:[Link]

  • MDPI. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals." MDPI. Available at:[Link]

  • NIH. "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." PMC. Available at: [Link]

  • MDPI. "Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin." MDPI. Available at: [Link]

  • Arkivoc. "Recent advances in asymmetric Strecker reactions." Arkat USA. Available at: [Link]

  • ACS Publications. "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of (R)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

(R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a critical chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of its stereocenter is fundamental to the biological activity and safety profile of the final drug product. This guide provides a comparative analysis of the dominant synthetic routes to this valuable molecule, focusing on benchmarking key performance indicators such as chemical yield and enantiomeric purity. The insights and data presented are intended to aid researchers and process chemists in selecting the most suitable synthetic strategy for their specific development phase, whether for early-stage discovery or large-scale manufacturing.

The Synthetic Challenge: Installing the Chiral Center

The core challenge in synthesizing (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid lies in the efficient and highly selective construction of the stereogenic center at the α-carbon. The desired (R)-enantiomer must be produced with exceptional purity, as the (S)-enantiomer may be inactive or, in a worst-case scenario, contribute to off-target toxicity. The synthetic strategies employed to achieve this goal are diverse, each with a distinct profile of advantages and disadvantages concerning yield, cost, scalability, and environmental impact. This guide will focus on three prevalent and industrially relevant approaches:

  • Asymmetric Catalysis: Direct formation of the (R)-enantiomer using a chiral catalyst.

  • Classical Chemical Resolution: Separation of a racemic mixture using a chiral resolving agent.

  • Biocatalysis: Utilization of enzymes for stereoselective synthesis or resolution.

Route A: Asymmetric Hydrogenation of an Enamine Precursor

This approach represents a highly elegant and efficient method, famously adapted by Merck for the second-generation, "green" synthesis of Sitagliptin.[1][2] The strategy hinges on the asymmetric hydrogenation of a prochiral enamine, where a chiral transition metal catalyst directs the addition of hydrogen across the double bond to selectively form the desired (R)-enantiomer.

Causality and Experimental Rationale

The choice of an unprotected enamine as the substrate is a key innovation.[2] Traditional methods often required protecting the amine, adding steps and generating waste. Direct hydrogenation of the enamine streamlines the process. The success of this reaction is critically dependent on the catalyst system. A rhodium metal center, complexed with a chiral phosphine ligand such as t-Bu JOSIPHOS, forms a chiral environment that forces the substrate to bind in a specific orientation, leading to facial selectivity in the hydrogen delivery.[1][3] This method is placed at the end of the synthesis sequence to maximize the impact and value derived from the expensive chiral catalyst.[3]

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure based on the principles described in the second-generation Sitagliptin synthesis.[1][3]

  • Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reactor is charged with the chiral ligand (e.g., (R,S)-t-Bu-JOSIPHOS) and a rhodium precursor (e.g., [Rh(COD)Cl]₂). An appropriate solvent, such as methanol, is added, and the mixture is stirred to form the active catalyst complex.

  • Reaction Setup: The enamine precursor, 2-(4-cyano-3,5-difluorophenyl)-2-amino-acetic acid amide, is dissolved in methanol and charged to the reactor.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 100-200 psig). The reaction is heated (e.g., to 50°C) and agitated vigorously.

  • Monitoring: The reaction is monitored for the consumption of the enamine precursor by a suitable analytical method (e.g., HPLC or FT-IR).

  • Work-up and Isolation: Upon completion, the reactor is cooled and depressurized. The reaction mixture is filtered to remove the catalyst (which can be recovered and recycled).[2] The filtrate containing the product is then concentrated. The resulting (R)-amino amide can be hydrolyzed under acidic or basic conditions to yield the target (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid.

Workflow Diagram: Asymmetric Hydrogenation Route

A Prochiral Enamine Precursor B Asymmetric Hydrogenation A->B [Rh]/(R,S)-t-Bu-JOSIPHOS H₂ Gas, Methanol C (R)-Amino Amide Intermediate B->C High Conversion (>98%) High e.e. (>95%) D Hydrolysis C->D E Final Product: (R)-Amino Acid D->E

Figure 1. Workflow for the Asymmetric Hydrogenation Route.

Route B: Classical Chemical Resolution of a Racemic Mixture

This method follows a more traditional, yet robust and often more cost-effective, pathway for accessing a single enantiomer. A racemic mixture of the amino acid is first synthesized, and then a chiral resolving agent is introduced to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality and Experimental Rationale

The success of this route depends on finding an effective and economical resolving agent that forms well-defined, crystalline salts with one of the enantiomers. For amines, chiral acids are the resolving agents of choice. (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) has proven effective for resolving the racemic precursor to the target molecule.[1] It selectively forms a less soluble salt with the desired (R)-amine, allowing it to precipitate from the solution while the diastereomeric salt of the (S)-amine remains dissolved. The theoretical maximum yield for this process is 50%, as the other half of the racemic mixture is the undesired enantiomer.

Experimental Protocol: Chemical Resolution

This protocol is based on the resolution procedure developed for Sitagliptin synthesis.[1]

  • Racemate Synthesis: Prepare racemic 2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid through a non-stereoselective method, such as a Strecker synthesis starting from 4-cyano-3,5-difluorobenzaldehyde.

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent system (e.g., a mixture of methanol and isopropanol). In a separate vessel, dissolve the resolving agent, (-)-di-p-toluoyl-L-tartaric acid (approximately 0.5 molar equivalents), in the same solvent system.

  • Crystallization: Add the resolving agent solution to the racemic amine solution. The mixture may be heated (e.g., to 60-70°C) to ensure complete dissolution and then slowly cooled to ambient temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The precipitated solid, which is the enriched ((R)-amine)-((-)-L-DTTA) salt, is collected by filtration and washed with a cold solvent.

  • Liberation of Free Amine: The isolated diastereomeric salt is dissolved in water. The pH of the solution is adjusted to be basic (e.g., pH > 10) with a base like sodium hydroxide or ammonia to break the salt and liberate the free (R)-amine.

  • Final Isolation: The free (R)-amino acid is then isolated by extraction into an organic solvent followed by evaporation, or by precipitation at its isoelectric point and subsequent filtration.

Workflow Diagram: Chemical Resolution Route

A Racemic (R/S)-Amino Acid B Diastereomeric Salt Formation A->B Add (-)-L-DTTA C Mixture of Diastereomeric Salts ((R)-Salt & (S)-Salt) B->C D Fractional Crystallization C->D E Insoluble (R)-Salt D->E F Soluble (S)-Salt (in filtrate) D->F G Base Treatment (Salt Breaking) E->G H Final Product: (R)-Amino Acid G->H

Figure 2. Workflow for the Chemical Resolution Route.

Route C: Biocatalytic Synthesis using Transaminase

Biocatalysis offers a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to perform chemical transformations. For the synthesis of chiral amines, transaminase (also known as aminotransferase) enzymes are particularly well-suited. They catalyze the transfer of an amino group from a donor molecule to a prochiral ketone acceptor, creating a new chiral amine with high enantiomeric purity.

Causality and Experimental Rationale

This strategy involves identifying or engineering a transaminase enzyme that can accept the bulky prochiral ketone precursor, 2-oxo-2-(4-cyano-3,5-difluorophenyl)acetic acid, as a substrate. The enzyme's active site acts as a chiral template, ensuring that the incoming amino group is added to only one face of the ketone, leading directly to the (R)-amino acid product. This process can theoretically achieve up to 100% yield and exceptionally high enantiomeric excess. The reaction is typically run in an aqueous buffer under mild conditions (near-neutral pH and ambient temperature), making it a very "green" option.

Experimental Protocol: Enzymatic Transamination

This is a representative protocol based on established methods for transaminase-mediated synthesis of chiral amines.[4]

  • Reaction Buffer: Prepare an aqueous buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.0).

  • Reagent Preparation: To the buffer, add the prochiral ketone substrate (2-oxo-2-(4-cyano-3,5-difluorophenyl)acetic acid), an amine donor (e.g., isopropylamine, which is converted to acetone), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzymatic Reaction: Initiate the reaction by adding the transaminase enzyme (as a whole-cell lysate, purified enzyme, or immobilized enzyme). The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C).

  • Equilibrium Shift: To drive the reaction to completion, the acetone by-product can be removed (e.g., by vacuum or by using a coupled enzyme system).

  • Monitoring: The formation of the (R)-amino acid product is monitored by chiral HPLC.

  • Work-up and Isolation: Once the reaction is complete, the enzyme is removed (by centrifugation for whole cells or filtration for immobilized enzyme). The pH of the supernatant is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product is then collected by filtration, washed, and dried.

Workflow Diagram: Biocatalytic Route

A Prochiral Keto Acid B Enzymatic Transamination A->B Transaminase Enzyme Amine Donor (e.g., IPA) PLP Cofactor C Reaction Mixture B->C Aqueous Buffer, Mild Temp. D Product Isolation C->D Enzyme Removal pH Adjustment E Final Product: (R)-Amino Acid D->E

Figure 3. Workflow for the Biocatalytic Transamination Route.

Head-to-Head Performance Benchmarking

The choice of synthetic route is a multi-faceted decision. The following table summarizes the key performance metrics for each approach to facilitate an objective comparison.

MetricRoute A: Asymmetric HydrogenationRoute B: Chemical ResolutionRoute C: Biocatalysis (Transamination)
Yield (Key Step) Very High (>98% conversion)[1]Moderate (Theoretical max. 50%)High to Very High (>70-95%)[4]
Overall Yield High (Overall Sitagliptin yield ~65%)[3]Low (Overall Sitagliptin yield ~11%)[1]Potentially High (Process dependent)
Enantiomeric Excess (e.e.) Excellent (>99% after isolation)[1]Very Good (>96%)[1]Excellent (>99%)
Key Reagent/Catalyst Rh/Chiral Phosphine (e.g., JOSIPHOS)Chiral Tartaric Acid (e.g., L-DTTA)Transaminase Enzyme
Reagent Cost High (Noble metal catalyst)Low to ModerateModerate (Enzyme development/cost)
Scalability Proven on manufacturing scale[3]Proven on manufacturing scaleProven on manufacturing scale
Process Intensity High pressure hydrogenation requiredMultiple crystallization/filtration stepsMild aqueous conditions
Waste Generation Low ("Green" process)[2]High (Resolving agent, solvent)Low (Aqueous, biodegradable)
Key Advantage Highest efficiency and atom economyLow-cost reagents, established techExceptional selectivity, mild conditions
Key Disadvantage High upfront catalyst costInherently low max yield (50%)Requires specific enzyme development

Conclusion and Recommendations

Each synthetic route offers a viable path to (R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid, but they are best suited for different contexts:

  • Route A (Asymmetric Hydrogenation) is the superior choice for large-scale, commercial manufacturing . Its high efficiency, low waste, and excellent stereoselectivity result in the lowest cost of goods at scale, despite the high initial investment in the catalyst.[2]

  • Route B (Chemical Resolution) is a highly practical option for small-to-medium scale synthesis or in environments where access to high-pressure hydrogenation equipment or specialized catalysts is limited. Its reliance on standard chemical operations and lower-cost reagents makes it an accessible and reliable, albeit lower-yielding, method.[1]

  • Route C (Biocatalysis) represents the forefront of green and sustainable chemistry . It is ideal for organizations with biocatalysis platforms and is particularly advantageous for producing high-purity material under mild, environmentally friendly conditions. While it requires an initial investment in enzyme screening and development, the potential for high yields and selectivity makes it a compelling modern alternative.

Ultimately, the selection of a synthesis route requires a careful evaluation of project-specific priorities, including cost, scale, available equipment, development timelines, and corporate environmental goals.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor.
  • Gao, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(10), 5565-5572. [Link]

  • U.S. Environmental Protection Agency. (2006). Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. [Link]

  • Sharma, M., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 731111. [Link]

  • Hansen, K. B., et al. (2005). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 127(45), 15392-15393.
  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of Sitagliptin. Organic Letters, 6(16), 2649-2652.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid.

Sources

Safety Operating Guide

(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated and nitrile-containing building blocks into drug discovery pipelines. Compounds like (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid accelerate medicinal chemistry but introduce significant logistical and safety challenges during waste management.

Improper handling of this unnatural amino acid risks the release of highly corrosive hydrogen fluoride (HF) and toxic nitrogen oxides (NOx)[1]. To build a culture of safety and ensure environmental compliance, this guide provides a self-validating, step-by-step operational protocol for the safe disposal of this specific compound.

Part 1: Hazard Assessment and Causality

Before executing any disposal protocol, it is critical to understand why this compound requires specialized handling. The structural motifs that make this molecule valuable for tuning pharmacokinetics are the exact reasons it poses environmental and safety risks:

  • Fluorine Substituents (3,5-difluoro): Carbon-fluorine bonds are exceptionally stable. Standard biological degradation or low-temperature incineration fails to break these bonds, leading to environmental persistence[2]. High-temperature incineration is required, which consequently generates corrosive HF gas.

  • Cyano Group (4-cyano): Nitrile groups are hazardous to aquatic life and can hydrolyze under strongly acidic conditions to release toxic byproducts. Upon combustion, they generate nitrogen oxides (NOx)[3].

  • Amino Acid Backbone: Contributes to the nitrogen load during combustion and dictates the molecule's solubility profile.

Table 1: Chemical Profile & Hazard Categorization

Property / HazardSpecificationOperational Implication
Chemical Name (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acidUnnatural amino acid derivative requiring specialized handling.
CAS Number 1213136-85-6[4]Essential identifier for accurate hazardous waste manifesting.
GHS Hazards (Analogous) Acute Tox. 4, Skin/Eye Irrit. 2[1]Mandates full PPE (nitrile gloves, splash goggles, lab coat).
Waste Classification Halogenated Organic WasteMust NOT be mixed with non-halogenated waste streams.
Combustion Byproducts COx, NOx, HF, trace HCN[1]Incinerator must feature an afterburner and alkaline scrubber.

Part 2: Immediate Spill Response Protocol

A self-validating protocol ensures that every step confirms the success of the previous one, minimizing the risk of exposure.

Step 1: Isolate and Assess Evacuate non-essential personnel from the immediate area. Visually verify whether the spill is solid (powder/crystals) or liquid (dissolved in an organic solvent).

Step 2: PPE Donning Equip chemical splash goggles, a face shield, double chemical-resistant nitrile gloves, and a particulate respirator (N95 or P100) if airborne dust is present[3].

Step 3: Containment and Collection Causality: Dry sweeping of fluorinated amino acids generates fine particulate dust that bypasses standard lab ventilation, leading to inhalation of acute toxins.

  • For Solid Spills: Wet-brush the powder using a compatible solvent (e.g., water or ethanol) to agglomerate the particles, or use an electrically protected HEPA vacuum[1].

  • For Liquid Spills: Cover the spill with an inert absorbent such as vermiculite or dry sand. Never use combustible absorbents like sawdust for nitrile-containing compounds[5]. Transfer the absorbed material into a high-density polyethylene (HDPE) container using non-sparking tools.

Step 4: Surface Decontamination & Validation Wash the affected area with soap and plenty of water.

  • Self-Validation Step: Swipe the cleaned surface with a universal pH indicator strip. A neutral pH (6.5–7.5) validates that no residual acidic amino acid remains on the benchtop.

Part 3: Step-by-Step Disposal Methodology

Do not dispose of this chemical in the sink, standard biohazard bins, or general organic waste. It must be routed through a licensed hazardous waste facility equipped for halogenated destruction[6].

Step 1: Segregation at the Source

  • Solid Waste: Place original vials, contaminated consumables (pipette tips, weigh boats), and collected spill debris into a dedicated, rigid, leak-proof HDPE container.

  • Liquid Waste: If dissolved in organic solvents (e.g., DMSO, DMF), the solution must be placed in a carboy strictly designated for Halogenated Organic Waste .

  • Self-Validation Step: Before sealing the liquid waste carboy, visually inspect the liquid for phase separation or gas evolution (bubbling). The absence of bubbling validates that no incompatible cross-reactions are occurring.

Step 2: Labeling and Documentation Affix a hazardous waste label immediately upon the first drop of waste entering the container. Clearly list the full chemical name: "(R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid". Check the hazard boxes for "Toxic", "Irritant", and "Halogenated".

Step 3: Secondary Containment Storage Store waste containers in a designated secondary containment area, strictly isolated from strong oxidizers, strong acids, and heat sources. Ensure the storage area is well-ventilated to prevent the accumulation of potentially toxic vapors[1].

Step 4: Final Destruction via Incineration Transfer the waste to a licensed disposal company. The mandated destruction method is controlled incineration. Causality: The material must be burned in a chemical incinerator equipped with an afterburner (to ensure complete combustion of the stable aromatic ring) and an alkaline flue gas scrubber (to neutralize the highly corrosive HF and NOx gases produced into safe calcium/sodium salts)[1][6].

Part 4: Visualizing the Disposal Workflow

The following logic tree dictates the operational flow for handling waste streams containing this compound.

DisposalWorkflow Start Waste Generation: (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid Spill Spill Occurs? Start->Spill Solid Solid Powder/Crystals SegSolid Segregate into HDPE/Glass Double-bagged Solid->SegSolid Liquid Dissolved in Solvent SegLiq Segregate as Halogenated Organic Waste Liquid->SegLiq Spill->Solid No Spill->Liquid No SpillResponse Wet-brush / HEPA Vacuum Avoid Dust Formation Spill->SpillResponse Yes SpillResponse->SegSolid Label Label: 'Hazardous Waste - Halogenated' Contains F, N (Cyanide/Amine) SegSolid->Label SegLiq->Label Incineration Controlled Incineration (>900°C) Label->Incineration Scrubber Flue Gas Scrubbing (Neutralize HF & NOx) Incineration->Scrubber

Workflow for the segregation and disposal of fluorinated benzonitrile derivatives.

References

  • Title : (R)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid - Chemical Substance Information | Source : NextSDS | URL :[Link]

  • Title : Persistent fluorinated compounds: Topics by Science.gov | Source : Science.gov | URL :[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.